(4-Hydroxy-3-methoxyphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFBWSFTHSYXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468512 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-21-4 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Hydroxy-3-methoxyphenyl)boronic acid (CAS: 182344-21-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Hydroxy-3-methoxyphenyl)boronic acid, a versatile building block in organic synthesis and a compound of interest for its potential biological activities. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and applications, with a focus on its role in cross-coupling reactions and its potential as a tyrosinase inhibitor and antimicrobial agent.
Physicochemical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 182344-21-4 | |
| Molecular Formula | C₇H₉BO₄ | [1][2] |
| Molecular Weight | 167.96 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥96% | [2] |
| InChI | InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 | [2] |
| InChIKey | UZFBWSFTHSYXCN-UHFFFAOYSA-N | [2] |
| SMILES | B(C1=CC(=C(C=C1)O)OC)(O)O | [1] |
Synthesis and Purification
Proposed Synthesis Protocol
Reaction: Protection of the hydroxyl group of 4-bromo-2-methoxyphenol, followed by lithium-halogen exchange and reaction with a borate ester, and subsequent deprotection and hydrolysis.
Materials:
-
4-bromo-2-methoxyphenol
-
Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Methodology:
-
Protection: The hydroxyl group of 4-bromo-2-methoxyphenol is first protected to prevent interference with the subsequent organolithium reagent. This can be achieved using a suitable protecting group like tert-butyldimethylsilyl (TBDMS).
-
Lithiation and Borylation: The protected aryl bromide is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium is added dropwise to perform a lithium-halogen exchange. After stirring for a specified time, triisopropyl borate is added, and the reaction is allowed to warm to room temperature.
-
Hydrolysis and Deprotection: The reaction is quenched with aqueous HCl. The acidic conditions will also facilitate the removal of the TBDMS protecting group.
-
Work-up and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
Purification Protocol
Arylboronic acids can often be purified by recrystallization.[3][4]
Methodology:
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
The following diagram illustrates a generalized workflow for the synthesis and purification of an arylboronic acid.
Spectroscopic Data
While experimental spectra for this compound are not available in the provided search results, typical spectral characteristics can be predicted based on its structure.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of 6.5-7.5 ppm. The methoxy protons would be a singlet around 3.8 ppm. The hydroxyl and boronic acid protons would appear as broad singlets, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm region. The methoxy carbon would be around 55-60 ppm. The carbon attached to the boron atom would likely be deshielded. |
| IR (Infrared) Spectroscopy | Characteristic peaks would include a broad O-H stretch for the phenolic and boronic acid hydroxyl groups (around 3200-3600 cm⁻¹), C-H stretches for the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 168. Fragmentation may involve the loss of water, methoxy group, or the boronic acid moiety. |
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A protocol adapted from the coupling of 5-iodovanillin with an arylboronic acid is provided below.[5][6][7]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl halide (e.g., 5-iodovanillin) with this compound.
Materials:
-
Aryl halide (e.g., 5-iodovanillin)
-
This compound
-
Palladium catalyst (e.g., 10% Pd/C or Pd(OAc)₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., water, 1,4-dioxane)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Methodology:
-
In a round-bottom flask, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., 5 mol% Pd/C), and base (e.g., 3.0 equiv K₂CO₃).
-
Add the solvent (e.g., water) and stir the mixture vigorously.
-
Heat the reaction to reflux for the required time (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted in the following diagram.
Biological Activities
While specific studies on the biological activities of this compound are limited in the provided search results, related phenolic and boronic acid compounds have shown promise in several areas.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Phenolic compounds are known to be tyrosinase inhibitors. While no specific IC₅₀ value for this compound is available, related compounds have demonstrated potent inhibitory activity. The mechanism often involves the chelation of copper ions in the enzyme's active site by the hydroxyl groups of the phenolic structure.
The general mechanism of tyrosinase inhibition by phenolic compounds is illustrated below.
Antimicrobial Activity
Boronic acids have emerged as a class of compounds with significant antimicrobial potential.[8][9][10][11] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[8][12] The boron atom can form a stable tetrahedral complex with the active site serine of these enzymes, effectively inactivating them.[12]
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The antioxidant capacity of this compound can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14][15][16][17] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
The following table summarizes potential biological activities and the assays used for their evaluation.
| Biological Activity | Assay | Key Principle |
| Tyrosinase Inhibition | Spectrophotometric assay using L-DOPA as a substrate | Measures the decrease in the rate of dopachrome formation in the presence of the inhibitor. |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) determination | Determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Measures the discoloration of the DPPH radical upon receiving a hydrogen atom or electron from the antioxidant. |
| ABTS Radical Scavenging Assay | Measures the reduction of the ABTS radical cation by the antioxidant. |
Conclusion
This compound is a valuable and versatile compound for researchers in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures. Furthermore, its structural similarity to known bioactive molecules suggests potential for further investigation into its tyrosinase inhibitory, antimicrobial, and antioxidant properties. This guide provides a foundational understanding of this compound, though further experimental validation of the proposed protocols and biological activities is warranted.
References
- 1. This compound | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boronic acid, B-(4-hydroxy-3-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. news-medical.net [news-medical.net]
- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (4-Hydroxy-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(4-Hydroxy-3-methoxyphenyl)boronic acid, a substituted phenylboronic acid, is a versatile organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a boronic acid moiety, a hydroxyl group, and a methoxy group, impart valuable reactivity and make it a key building block in the synthesis of complex molecules and biologically active compounds. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 182344-21-4 | [1][3] |
| Molecular Formula | C₇H₉BO₄ | [1][3] |
| Molecular Weight | 167.96 g/mol | [1] |
| Appearance | Solid, powder | [3][4] |
| Melting Point | Data for the specific boronic acid is not readily available; its pinacol ester melts at 105-109 °C. | |
| Solubility | Described as soluble in polar solvents due to the presence of hydroxyl and methoxy groups. | [4] |
| pKa | Specific experimental data is not readily available. | |
| Storage Conditions | Store in an inert atmosphere, in a freezer, under -20°C. | [2] |
Spectroscopic Data
-
¹H NMR: Expected signals would include distinct aromatic protons on the phenyl ring, a singlet for the methoxy (-OCH₃) protons, and broad singlets for the hydroxyl (-OH) and boronic acid (-B(OH)₂) protons.
-
¹³C NMR: Expected signals would include carbons of the aromatic ring, with shifts influenced by the electron-donating hydroxyl and methoxy groups, and the electron-withdrawing boronic acid group, as well as a signal for the methoxy carbon.
Chemical Properties and Reactivity
This compound is a key reagent in several important organic transformations, primarily due to the reactivity of the boronic acid group.
Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide (or triflate), enabling the synthesis of biaryl compounds. The presence of the hydroxyl and methoxy groups on the phenyl ring can influence the electronic properties of the molecule and its reactivity in the coupling process. These functional groups also offer sites for further chemical modification. This reaction is a cornerstone in the synthesis of pharmaceuticals and complex organic materials.[5][6]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in a laboratory setting.
Representative Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible method can be adapted from the synthesis of similar hydroxyphenylboronic acids. This representative protocol starts from a commercially available precursor, 4-bromo-2-methoxyphenol. The phenolic hydroxyl group must be protected before the borylation step.
Caption: A plausible synthetic pathway for the target compound.
Methodology:
-
Protection: The hydroxyl group of 4-bromo-2-methoxyphenol is protected, for example, as a silyl ether, to prevent it from interfering with the subsequent organometallic reactions.
-
Formation of Organometallic Intermediate: The protected aryl bromide is then converted into an organolithium or Grignard reagent by reacting it with an organolithium reagent (like n-butyllithium) or magnesium metal at low temperatures.
-
Borylation: The organometallic intermediate is reacted with a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed under acidic conditions, which also removes the protecting group from the hydroxyl moiety, to yield the final this compound. The product is then typically purified by recrystallization.
General Protocol for Suzuki-Miyaura Coupling
The following is a representative experimental procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Base, e.g., aqueous 2M Sodium Carbonate (Na₂CO₃)
-
Solvent, e.g., a mixture of Toluene and Water
Procedure:
-
To a reaction flask, add the aryl bromide, this compound, and the palladium catalyst.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.
-
Add the degassed solvent mixture (e.g., Toluene) and the aqueous base.
-
The reaction mixture is heated with vigorous stirring (e.g., at 85-100 °C) and monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel.
Applications in Research and Drug Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research:
-
Synthesis of Bioactive Compounds: It is used as a reagent in the synthesis of 4-arylcoumarins, which have shown potential as antiprotozoal agents.[5]
-
C-H Functionalization: It participates in direct palladium-catalyzed C-H functionalization reactions, for example, with benzoquinones.[5]
-
Drug Discovery: As a fragment in medicinal chemistry, the 4-hydroxy-3-methoxyphenyl motif (a guaiacol substructure) is present in many natural products and pharmaceuticals. The ability to easily install this group onto various scaffolds via Suzuki-Miyaura coupling makes it an important tool for generating libraries of potential drug candidates for screening.
Caption: Key properties and applications of the compound.
References
- 1. This compound | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 182344-21-4 [sigmaaldrich.com]
- 3. Boronic acid, B-(4-hydroxy-3-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 4. CAS 182344-21-4: Boronic acid, (4-hydroxy-3-methoxyphenyl)… [cymitquimica.com]
- 5. Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI) | 182344-21-4 [amp.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of (4-Hydroxy-3-methoxyphenyl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Hydroxy-3-methoxyphenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its utility primarily stems from its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds to construct complex molecular architectures, including biaryl and heteroaryl scaffolds present in many biologically active compounds.[1] This guide provides a comprehensive overview of a viable synthetic route to this compound, detailed experimental protocols, and its relevance in the context of a key signaling pathway in drug development.
Synthetic Approach
A robust and frequently employed method for the synthesis of arylboronic acids involves the reaction of an organometallic species, derived from an aryl halide, with a borate ester, followed by hydrolysis. For the synthesis of this compound, a suitable starting material is 4-bromo-2-methoxyphenol. This precursor can be converted to the target boronic acid via a lithiation reaction followed by quenching with a trialkyl borate.
The overall synthetic transformation is depicted below:
References
(4-Hydroxy-3-methoxyphenyl)boronic acid structural formula and molecular weight
An In-depth Technical Guide to (4-Hydroxy-3-methoxyphenyl)boronic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound, also known as 3-Methoxy-4-hydroxyphenylboronic acid, is an organic compound featuring a benzene ring substituted with hydroxyl, methoxy, and boronic acid functional groups.[1] Its chemical structure is foundational to its utility in various chemical syntheses.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₉BO₄ | [1][2][3] |
| Molecular Weight | 167.96 g/mol | [2][4] |
| 167.955 g/mol | [3] | |
| 167.9550 | [1] | |
| CAS Number | 182344-21-4 | [1][2][3][5] |
| IUPAC Name | This compound | [2] |
| SMILES | B(C1=CC(=C(C=C1)O)OC)(O)O | [2] |
Structural Formula
The structural formula of this compound is depicted in the diagram below, illustrating the arrangement of its constituent atoms.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific reactions of this compound are typically proprietary or published in peer-reviewed scientific literature and are not available in general public domains. However, a common application of its derivatives, such as the pinacol ester, is in Suzuki-Miyaura cross-coupling reactions.[6]
General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for arylboronic acids.
References
- 1. Boronic acid, B-(4-hydroxy-3-methoxyphenyl)- | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3-methoxyphenylboronic Acid | LGC Standards [lgcstandards.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. This compound | 182344-21-4 [sigmaaldrich.com]
- 6. 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester 98 269410-22-2 [sigmaaldrich.com]
Spectroscopic Data Analysis of (4-Hydroxy-3-methoxyphenyl)boronic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (4-Hydroxy-3-methoxyphenyl)boronic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | br s | 1H | Ar-OH |
| ~7.8 - 8.2 | br s | 2H | B(OH )
|
| ~7.35 | d | 1H | Ar-H |
| ~7.20 | dd | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| 3.84 | s | 3H | -OCH ₃ |
br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C -OH |
| ~148 | C -OCH₃ |
| ~135 | C -B(OH)₂ |
| ~125 | Ar-C H |
| ~115 | Ar-C H |
| ~112 | Ar-C H |
| 55.6 | -OC H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretch (phenolic and boronic acid) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1270 | Strong | Aryl C-O stretch |
| ~1150 | Medium | C-O stretch (-OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound. The molecular formula for this compound is C₇H₉BO₄, with a molecular weight of 167.96 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Assignment |
| 168 | [M]⁺ (Molecular Ion) |
| 150 | [M - H₂O]⁺ |
| 137 | [M - OCH₃]⁺ |
| 122 | [M - H₂O - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 10-20 mg of solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Gently agitate or vortex the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
-
Data Processing :
-
The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For a solid sample, a direct insertion probe is typically used.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Ionization :
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
The sample is heated to induce vaporization.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) for Electron Ionization (EI).
-
-
Mass Analysis and Detection :
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and the signal is amplified.
-
-
Data Processing :
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
The molecular ion peak and significant fragment ions are identified.
-
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
An In-depth Technical Guide to the Solubility and Stability of (4-Hydroxy-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Hydroxy-3-methoxyphenyl)boronic acid is a versatile organic compound with significant applications in organic synthesis and medicinal chemistry, most notably as a key reagent in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, formulation, and storage. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound and its analogs. Due to the limited availability of specific quantitative data for the title compound, this guide presents data for structurally related boronic acids to provide valuable insights. Detailed experimental protocols for determining solubility and stability are also provided to empower researchers in generating specific data for their applications.
Introduction
This compound, also known as 4-hydroxy-3-methoxybenzeneboronic acid, is an aromatic boronic acid featuring both a hydroxyl and a methoxy group on the phenyl ring. These functional groups significantly influence its physicochemical properties, including its reactivity and solubility in various solvents. The boronic acid moiety allows for the formation of reversible covalent bonds with diols, a property leveraged in sensing and drug delivery applications. Its primary utility, however, lies in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery and development.[1] An understanding of its solubility is critical for reaction setup and optimization, while knowledge of its stability profile is essential for ensuring its integrity during storage and handling, as well as for predicting its degradation pathways.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 182344-21-4 | [1] |
| Molecular Formula | C₇H₉BO₄ | [1] |
| Molecular Weight | 167.96 g/mol | [1] |
| Appearance | Solid, powder | [2] |
| Melting Point | Not available | |
| pKa | Not available |
Solubility
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, the presence of the polar hydroxyl and methoxy groups suggests that it will exhibit higher solubility in polar solvents due to increased potential for hydrogen bonding.
To provide a useful reference, the following tables summarize the solubility of structurally related boronic acids.
Table 1: Qualitative Solubility of 4-Methoxyphenylboronic acid in Various Solvent Systems
| Solvent System | Solubility | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (16.45 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.45 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (16.45 mM) | Clear solution |
| DMSO | 100 mg/mL (658.07 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility |
Data for 4-Methoxyphenylboronic acid, a structurally similar compound, is provided as a proxy.[3]
Table 2: Temperature-Dependent Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents (mole fraction, x)
| Solvent | Isomer | T = 293.15 K | T = 303.15 K | T = 313.15 K | T = 323.15 K |
| Chloroform | ortho- | 0.150 | 0.210 | 0.285 | 0.350 |
| meta- | 0.040 | 0.062 | 0.092 | 0.105 | |
| para- | 0.032 | 0.051 | - | 0.088 | |
| Acetone | ortho- | 0.150 | 0.210 | 0.285 | 0.350 |
| meta- | 0.040 | 0.062 | 0.092 | 0.105 | |
| para- | 0.032 | 0.051 | - | 0.088 | |
| 3-Pentanone | ortho- | 0.190 | 0.260 | 0.350 | - |
| meta- | 0.045 | 0.070 | 0.105 | - | |
| para- | 0.036 | 0.057 | 0.088 | - | |
| Dipropyl ether | ortho- | 0.025 | 0.038 | 0.055 | 0.078 |
| meta- | 0.006 | 0.009 | 0.013 | 0.018 | |
| para- | 0.004 | 0.006 | 0.009 | 0.013 | |
| Methylcyclohexane | ortho- | 0.001 | 0.002 | 0.003 | 0.004 |
| meta- | <0.001 | <0.001 | <0.001 | 0.001 | |
| para- | <0.001 | <0.001 | <0.001 | <0.001 |
This data for isobutoxyphenylboronic acid isomers highlights the significant impact of substituent position and solvent polarity on solubility.[3]
Stability
The stability of this compound is a critical consideration for its storage and use. Like other boronic acids, it is susceptible to degradation under certain conditions.
Hydrolytic Stability
Arylboronic acids can undergo hydrolysis, particularly in the presence of moisture. Boronic esters, which are common derivatives, are also known to be sensitive to hydrolysis, converting back to the corresponding boronic acid. The rate of hydrolysis can be influenced by pH. While specific kinetic data for this compound is not available, it is known that the hydrolysis of organotrifluoroborates (which generate boronic acids) can be pH-dependent, with some requiring acid catalysis for efficient hydrolysis.[4] This suggests that maintaining anhydrous conditions and controlling the pH of solutions are important for preventing degradation.
Thermal Stability
The thermal stability of this compound has not been specifically reported. However, studies on polymers containing boronic acid groups have shown that these moieties can undergo thermolysis, leading to the formation of boronic anhydrides and boroxines through the loss of water.[5] This process can result in cross-linking, which may be a consideration in applications involving high temperatures. For a related compound, 4-methoxyphenylboronic acid, the melting point is reported to be in the range of 204-206 °C.
Photostability
The photostability of this compound is not well-documented. However, the literature describes photocatalytic reactions of arylboronic acids, such as their conversion to phenols, which indicates that these compounds can be sensitive to light.[6][7] Therefore, it is advisable to store the compound protected from light.
Experimental Protocols
Determination of Solubility by the Dynamic Method
This protocol is adapted from established methods for determining the solubility of boronic acids in organic solvents.[3][8] The dynamic method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or laser-based turbidity meter (optional, for enhanced precision)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.
-
Measurement: Place the sealed vial in the controlled temperature bath and begin stirring.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).
-
Continuously monitor the solution for the disappearance of the last solid particles. This can be done visually or with a turbidity/luminance probe.
-
The temperature at which the solution becomes completely clear is the solubility temperature for that specific concentration.
-
Data Analysis: Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).
Caption: Workflow for determining boronic acid solubility.
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for assessing the stability of this compound, particularly its susceptibility to hydrolysis.
Materials and Apparatus:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
pH modifiers (e.g., formic acid, if necessary)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., a C18 column with low silanol activity to minimize on-column hydrolysis)[9]
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water). Prepare samples for stability testing by subjecting the stock solution to various stress conditions (e.g., different pH values, elevated temperatures, exposure to light).
-
Chromatographic Conditions:
-
Column: XSelect Premier HSS T3 Column or similar.
-
Mobile Phase: A gradient of water and acetonitrile. The use of a pH modifier like formic acid should be evaluated, as it can influence on-column hydrolysis.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 35 °C).
-
-
Analysis: Inject the standard and stressed samples into the HPLC system.
-
Data Interpretation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound over time. The primary degradation product of hydrolysis will be the corresponding boronic acid.
Caption: Workflow for HPLC-based stability analysis.
Key Applications and Associated Pathways
Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The general mechanism involves a catalytic cycle with a palladium catalyst.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
In this reaction, R¹ would be an aryl or vinyl halide, and R² would be the (4-hydroxy-3-methoxyphenyl) group from the boronic acid. The reaction is typically carried out in the presence of a base, which activates the boronic acid for transmetalation.[10][11]
Conclusion
While specific quantitative solubility and stability data for this compound are not extensively documented, this guide provides a framework for understanding its likely behavior based on the properties of related compounds. The presence of polar functional groups suggests good solubility in polar solvents. The primary stability concern is hydrolysis, which can be mitigated by controlling moisture and pH. The provided experimental protocols offer robust methods for researchers to determine the precise solubility and stability parameters relevant to their specific applications, thereby facilitating the effective use of this important building block in drug discovery and organic synthesis.
References
- 1. This compound | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. strem.com [strem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. Photocatalytic conversion of arylboronic acids to phenols by a new 2D donor–acceptor covalent organic framework - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Photocatalytic metal-organic frameworks for the aerobic oxidation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to (4-Hydroxy-3-methoxyphenyl)boronic acid: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (4-Hydroxy-3-methoxyphenyl)boronic acid, a versatile reagent with significant applications in organic synthesis and drug discovery. This document covers its commercial availability, key chemical properties, and detailed experimental protocols for its application in the synthesis of biologically active compounds. Furthermore, it elucidates the mechanism of action of compounds synthesized using this boronic acid, providing a deeper understanding of their therapeutic potential.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial suppliers. Researchers can source this compound in various purities and quantities to suit their specific research needs. A summary of representative suppliers and their product specifications is provided below. Additionally, a pinacol ester derivative, 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is also commercially available and offers an alternative for specific synthetic applications.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BLDpharm | This compound | 182344-21-4 | ≥95% | Bulk quantities available upon inquiry[1] |
| CymitQuímica | Boronic acid, B-(4-hydroxy-3-methoxyphenyl)- | 182344-21-4 | 96% | 100mg, 250mg, 1g, 5g[2] |
| Echemi | This compound | 182344-21-4 | 99% | Inquiry for quantities[3] |
| Sigma-Aldrich | 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester | 269410-22-2 | 98% | 1g, 5g[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉BO₄ | --INVALID-LINK-- |
| Molecular Weight | 167.96 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| CAS Number | 182344-21-4 | --INVALID-LINK-- |
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.[5][6] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[7][8]
General Workflow for a Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the general workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Combretastatin A-4 Analogue
This compound is a crucial precursor in the synthesis of combretastatin A-4 and its analogues, which are potent anticancer agents that inhibit tubulin polymerization.[9] The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an appropriate aryl halide to form a combretastatin A-4 analogue.
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (e.g., 1-bromo-3,4,5-trimethoxybenzene) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition and Degassing: Add the dioxane/water solvent mixture to the flask. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
As mentioned, this compound is a key component in the synthesis of combretastatin A-4 analogues. Combretastatin A-4 is a natural product isolated from the African bush willow tree, Combretum caffrum, and is a potent inhibitor of tubulin polymerization.[9][10] Its analogues often retain this biological activity.
Mechanism of Action: Inhibition of Tubulin Polymerization
Combretastatin A-4 and its active analogues exert their cytotoxic effects by binding to the colchicine-binding site on β-tubulin.[4][11] This binding event disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[3] Furthermore, the disruption of the microtubule network in endothelial cells leads to a shutdown of blood flow in tumors, classifying combretastatins as vascular-disrupting agents.[2][11]
The following diagram illustrates the signaling pathway of tubulin polymerization inhibition by a combretastatin A-4 analogue synthesized from this compound.
References
- 1. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Guide: Safety and Handling of (4-Hydroxy-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for (4-Hydroxy-3-methoxyphenyl)boronic acid (CAS No. 182344-21-4). The information is intended to guide laboratory personnel in the safe use of this compound and to provide essential safety information for risk assessments.
Chemical Identification and Physical Properties
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 182344-21-4[1] |
| Molecular Formula | C₇H₉BO₄[1] |
| Molecular Weight | 167.96 g/mol [1][2] |
| Appearance | Off-white to light yellow solid[2] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[2] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |
Signal Word: Warning
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Respiratory Protection | NIOSH-approved respirator if dust is generated. |
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid formation of dust and aerosols.[3]
-
Avoid contact with skin and eyes.[3]
-
Use non-sparking tools.[3]
-
Prevent fire caused by electrostatic discharge.[3]
Storage Conditions
-
Store in a tightly closed container.[3]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
For long-term storage, keep in a freezer under an inert atmosphere at -20°C.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
Accidental Release Measures
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the spilled solid and place it in a suitable container for disposal.
-
Do not let the product enter drains.
Experimental Protocols
General Protocol for Safe Handling of Arylboronic Acids
This protocol outlines a general procedure for the safe handling of arylboronic acids like this compound in a laboratory setting.
-
Preparation:
-
Before starting work, ensure that the Safety Data Sheet (SDS) has been reviewed and understood.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the boronic acid.
-
-
Handling:
-
Conduct all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use a spatula to weigh and transfer the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly.
-
Ensure all containers are clearly labeled.
-
-
Waste Disposal:
-
Dispose of all waste, including contaminated PPE, in appropriately labeled hazardous waste containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Decontamination:
-
Clean the work area thoroughly with an appropriate solvent after use.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Visualizations
Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for arylboronic acids.[4][5][6][7][8]
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship: Safe Handling Procedure
This diagram outlines the logical flow of a safe handling procedure for this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C7H9BO4 | CID 11557349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI) | 182344-21-4 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Reactivity of the hydroxyl and methoxy groups on the phenyl ring
An in-depth technical guide on the reactivity of the hydroxyl and methoxy groups on the phenyl ring, designed for researchers, scientists, and drug development professionals.
Executive Summary
The hydroxyl (-OH) and methoxy (-OCH₃) groups are pivotal substituents in organic chemistry, profoundly influencing the reactivity of the phenyl ring to which they are attached. Both groups are strong activating, ortho-, para-directing substituents in electrophilic aromatic substitution (EAS) reactions, a consequence of the dominant electron-donating resonance effect from the oxygen lone pairs. Despite this similarity, crucial differences in their reactivity exist, stemming from the nature of the atom attached to the oxygen (H vs. CH₃). Phenol is generally more reactive in EAS than anisole. Furthermore, their behavior in other key reactions, such as Friedel-Crafts acylation and acid-base reactions, diverges significantly. This guide provides a detailed exploration of their electronic effects, comparative reactivity with quantitative data, and protocols for key experimental transformations, offering a comprehensive resource for professionals in chemical and pharmaceutical sciences.
Electronic Effects of Hydroxyl and Methoxy Groups
The reactivity of phenol and anisole is governed by a combination of inductive and resonance effects.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to the withdrawal of electron density from the phenyl ring via the sigma bond. This effect, by itself, would deactivate the ring.
-
Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[2][3]
For both the hydroxyl and methoxy groups, the electron-donating resonance effect strongly outweighs the electron-withdrawing inductive effect, leading to a net activation of the ring towards electrophilic attack.[2][4][5]
Caption: Resonance donation from oxygen in phenol and anisole.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
While both groups are strong activators, phenol is more reactive towards electrophilic aromatic substitution than anisole.[4][6][7][8] Phenol's high reactivity is so pronounced that reactions like bromination can proceed to polysubstitution even without a Lewis acid catalyst.[9] The difference in reactivity, though sometimes small, is significant and can be attributed to several factors.[10][11]
One explanation involves hyperconjugation in anisole, where the lone pair of electrons on the oxygen interacts with the antibonding molecular orbital of the C-H bonds of the methyl group.[7][10][11] This interaction slightly reduces the electron-donating capacity of the methoxy group into the ring compared to the hydroxyl group. Another theory suggests that the intermediate carbocation (sigma complex) formed during the substitution of phenol can be stabilized by the loss of a proton, which is a highly stable species. In contrast, the intermediate for anisole cannot be stabilized by the loss of an unstable methyl carbocation.[5][12]
Caption: General mechanism of electrophilic aromatic substitution.
Quantitative Reactivity Data
The activating effect of these groups can be quantified by comparing their reaction rates to that of benzene.
| Reaction | Benzene (Relative Rate) | Anisole (Relative Rate) | Phenol (Relative Rate) |
| Nitration | 1 | ~1 x 10⁴ | ~1 x 10⁵ |
| Bromination | 1 | ~3 x 10⁸ | ~1 x 10¹¹ |
| Friedel-Crafts Acylation | 1 | ~5 x 10⁵ | (Undergoes O-acylation) |
Note: Values are approximate and can vary with reaction conditions. The data illustrates the general trend of Reactivity: Phenol > Anisole >> Benzene.
Divergent Reactivity in Other Key Reactions
Significant differences between the hydroxyl and methoxy groups are observed in reactions not driven by electrophilic attack on the ring.
Acidity
Phenol is weakly acidic (pKa ≈ 10) because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[9] Anisole, being an ether, lacks an acidic proton and does not exhibit this property.[5] The formation of the highly nucleophilic phenoxide ion is central to reactions like the Williamson ether synthesis.
Friedel-Crafts Acylation
The behavior of phenols and anisoles under Friedel-Crafts acylation conditions is markedly different.
-
Phenols: The lone pair on the hydroxyl oxygen coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack.[13] Consequently, the reaction favors O-acylation on the oxygen atom to form a phenyl ester, particularly under kinetic control.[13][14] This ester can be induced to rearrange to the C-acylated product (a hydroxyarylketone) under thermodynamic control in a process known as the Fries rearrangement.[14]
-
Anisole: Lacking the acidic proton, anisole readily undergoes standard C-acylation on the electron-rich ring, yielding primarily the para-methoxy-substituted ketone.[14]
Caption: Contrasting acylation pathways for phenol and anisole.
Williamson Ether Synthesis
This reaction is characteristic of phenols and is a primary method for synthesizing aryl ethers like anisole. It involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a potent nucleophile, displacing a halide from a primary alkyl halide.[15][16][17]
Experimental Protocols
Protocol: Williamson Ether Synthesis of Anisole from Phenol
This protocol demonstrates the nucleophilic character of the phenoxide ion derived from the hydroxyl group.[18][19]
Objective: To synthesize anisole (methoxybenzene) from phenol.
Materials:
-
Phenol (C₆H₅OH)
-
Sodium hydroxide (NaOH), 30% aqueous solution
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flask, condenser, heating mantle
Procedure:
-
Phenoxide Formation: In a round-bottom flask, dissolve a known quantity of phenol in the 30% NaOH solution. The phenol will deprotonate to form sodium phenoxide.
-
Nucleophilic Substitution: To the sodium phenoxide solution, add methyl iodide dropwise while stirring. Attach a condenser and gently reflux the mixture for 30-45 minutes. The phenoxide ion will displace the iodide ion via an Sₙ2 reaction.
-
Workup: Cool the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Washing: Combine the organic layers and wash with 5% NaOH solution to remove any unreacted phenol, followed by a wash with water and then brine.
-
Drying and Isolation: Dry the ether layer over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude anisole can be purified by distillation.
Caption: Workflow for the Williamson ether synthesis.
Protocol: Friedel-Crafts Acylation of Anisole
This protocol illustrates the direct C-acylation of the activated anisole ring.
Objective: To synthesize 4-methoxyacetophenone from anisole.
Materials:
-
Anisole (C₆H₅OCH₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂)
-
Ice, concentrated HCl, water, sodium bicarbonate solution
-
Drying and distillation apparatus
Procedure:
-
Setup: In a flask equipped with a stir bar and drying tube, cool a solution of anisole in dichloromethane in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the cooled solution while stirring.
-
Acylation: Add acetyl chloride dropwise to the mixture. A reaction will occur, often with the evolution of HCl gas. After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The product, 4-methoxyacetophenone, can be purified by recrystallization or distillation.
Conclusion
The hydroxyl and methoxy groups are powerful activating, ortho-, para-directing substituents that significantly enhance the reactivity of the phenyl ring towards electrophiles. The subtle electronic differences between them render phenol more reactive than anisole in electrophilic aromatic substitution. Beyond this, their distinct chemical natures—the acidity of the hydroxyl proton versus the inertness of the methyl group—lead to fundamentally different outcomes in key synthetic transformations like acylation and ether synthesis. A thorough understanding of these nuances is essential for researchers and drug development professionals in designing synthetic routes and predicting the metabolic fate of aromatic compounds.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 7. brainly.in [brainly.in]
- 8. reddit.com [reddit.com]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. Anisole is less reactive than phenol towards electrophilic substitution r.. [askfilo.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 15. Phenol ether - Wikipedia [en.wikipedia.org]
- 16. Phenols | Research Starters | EBSCO Research [ebsco.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. The Williamson Ether Synthesis [cs.gordon.edu]
- 19. m.youtube.com [m.youtube.com]
The Versatility of (4-Hydroxy-3-methoxyphenyl)boronic Acid in Medicinal Chemistry: A Technical Guide
(4-Hydroxy-3-methoxyphenyl)boronic acid , a derivative of the naturally occurring phenolic compound ferulic acid, is a highly versatile building block and reactive intermediate in modern medicinal chemistry. Its unique structural features—a boronic acid moiety, a phenolic hydroxyl group, and a methoxy group—provide a trifecta of chemical handles for diverse applications. This guide explores its principal roles as a cornerstone in the synthesis of enzyme inhibitors via Suzuki-Miyaura cross-coupling and as a sophisticated trigger for designing tumor-selective, reactive oxygen species (ROS)-activated prodrugs.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉BO₄ | [1] |
| Molecular Weight | 167.96 g/mol | [1] |
| CAS Number | 182344-21-4 | [1] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | 4-Hydroxy-3-methoxybenzeneboronic acid | [1] |
Application 1: Synthesis of Biaryl Enzyme Inhibitors via Suzuki-Miyaura Coupling
The (4-hydroxy-3-methoxyphenyl) moiety is a key structural motif in various biologically active natural products, such as Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[2] The Suzuki-Miyaura reaction is a paramount method for creating the C-C biaryl bond central to these structures, coupling an arylboronic acid with an aryl halide under palladium catalysis.[3] this compound serves as an ideal precursor for the B-ring of CA-4 analogs and other biaryl enzyme inhibitors.
Target Molecule Example: Tubulin Polymerization Inhibitors
Tubulin inhibitors prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[4] A novel selenophene-based analog of CA-4, compound 7i , incorporates the 3-hydroxy-4-methoxyphenyl group and has demonstrated potent anti-proliferative activity against several human cancer cell lines.[4][5][6]
Quantitative Data: Anti-proliferative Activity
The following table summarizes the IC₅₀ values for compound 7i , which features the 3-hydroxy-4-methoxyphenyl moiety, highlighting its potent cytotoxic effects.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7i | Huh7 (Hepatocellular Carcinoma) | 0.080 | [7] |
| SGC-7901 (Gastric Cancer) | 0.12 | [7] | |
| MCF-7 (Breast Cancer) | 0.12 | [7] |
Visualizations: Synthetic Workflow and Mechanism of Action
The following diagrams illustrate the general workflow for synthesizing a biaryl tubulin inhibitor using this compound and the biological pathway it targets.
Experimental Protocols
This protocol is a representative procedure for the synthesis of biaryl compounds.
-
Reaction Setup : To a round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a suitable solvent (e.g., 1,4-dioxane).
-
Degassing : Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Reagent Addition : Add an aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final biaryl compound.
This assay measures a compound's ability to inhibit the formation of microtubules from purified tubulin.[8][9]
-
Reagent Preparation : Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂) to a final concentration of 3 mg/mL. Keep on ice.[9]
-
Compound Preparation : Prepare stock solutions of the test compound (e.g., Compound 7i) in DMSO. Create serial dilutions in general tubulin buffer to achieve final assay concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole).[8]
-
Assay Plate Setup : Add 10 µL of the compound dilutions to a pre-warmed (37 °C) 96-well plate.
-
Initiation : To initiate polymerization, add 100 µL of the ice-cold tubulin solution supplemented with 1 mM GTP to each well.[9]
-
Data Acquisition : Immediately place the plate in a spectrophotometer pre-heated to 37 °C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9]
-
Analysis : Plot absorbance versus time to generate polymerization curves. The inhibitory activity can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass of treated samples versus the vehicle control. Calculate the IC₅₀ value from the dose-response curve.
Application 2: ROS-Activated Prodrugs for Targeted Therapy
Cancer cells exhibit elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), due to increased metabolic activity and mitochondrial dysfunction.[10] This unique feature of the tumor microenvironment can be exploited for targeted drug delivery. Arylboronic acids serve as excellent ROS-responsive triggers. In the presence of H₂O₂, the C–B bond of this compound is oxidatively cleaved to unmask a phenol.[11][12]
This reaction can be engineered into a prodrug in two ways:
-
Direct Masking : The boronic acid is used to mask a critical phenolic hydroxyl group on an active drug, rendering it inactive until it reaches the high-ROS tumor environment.
-
Self-Immolative Linker : The boronic acid is attached to a self-immolative linker. Upon H₂O₂-triggered cleavage, the unmasked phenol initiates an electronic cascade (e.g., a 1,6-elimination) that releases the active cytotoxic agent.[13]
Visualizations: Mechanism of ROS-Triggered Activation
The diagram below details the chemical transformation that enables ROS-activated drug release.
Experimental Protocol
This protocol, adapted from studies on phenylboronic acid, can be used to quantify the rate of ROS-triggered cleavage by monitoring changes in UV absorbance.[14]
-
Reagent Preparation : Prepare a stock solution of the this compound-containing prodrug in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of ≤1 mM. Prepare a 100x stock solution of H₂O₂ in the same buffer.
-
Spectrophotometer Setup : Set a UV-Vis spectrophotometer to measure absorbance at the wavelength corresponding to the maximum difference between the boronic acid reactant and the phenolic product.
-
Baseline Reading : Place 990 µL of the prodrug solution into a cuvette and record the initial absorbance (A_initial).
-
Reaction Initiation : Initiate the reaction by adding 10 µL of the 100x H₂O₂ stock solution to the cuvette. Mix quickly by inversion.
-
Data Acquisition : Immediately begin recording the absorbance over time in kinetic mode.
-
Analysis :
-
The initial velocity (v₀) is determined from the initial linear portion of the absorbance vs. time curve.
-
The reaction is typically first-order with respect to both the boronic acid and H₂O₂.
-
The observed second-order rate constant (k_obs) can be calculated using the equation: k_obs = v₀ / ([prodrug] * [H₂O₂])
-
This constant provides a quantitative measure of the prodrug's sensitivity to hydrogen peroxide.[14]
-
Conclusion and Future Outlook
This compound is a powerful and strategic component in the medicinal chemist's toolkit. Its utility in the robust Suzuki-Miyaura coupling enables the efficient synthesis of complex biaryl structures, including potent enzyme inhibitors targeting critical disease pathways like cell division. Concurrently, its inherent reactivity towards hydrogen peroxide provides a sophisticated, bio-orthogonal trigger for the next generation of targeted prodrugs, promising enhanced efficacy and reduced side effects in cancer therapy. Future research will likely expand its use in developing novel inhibitors for other enzyme classes and in creating more complex, multi-stage smart therapeutics that respond to the unique biochemistry of pathological tissues.
References
- 1. 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a novel combretastatin A-4 analog, induces G2/M arrest and apoptosis by disrupting tubulin polymerization in human cervical HeLa cells and fibrosarcoma HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of (4-Hydroxy-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is distinguished by its mild conditions, tolerance to a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[2] (4-Hydroxy-3-methoxyphenyl)boronic acid, a derivative of vanillin, is a particularly valuable building block in medicinal chemistry. Its structural motif is present in numerous bioactive natural products and synthetic compounds. The hydroxyl and methoxy substituents on the phenyl ring provide opportunities for further functionalization and influence the molecule's electronic properties and potential for hydrogen bonding, making it a versatile reagent in the synthesis of complex molecular architectures for drug discovery.[3][4]
This document provides detailed protocols for the Suzuki-Miyaura coupling reaction utilizing this compound, along with data on typical reaction conditions and yields. Furthermore, it illustrates the application of this methodology in the context of drug development, specifically in the synthesis of bioactive compounds such as combretastatin analogues.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, including systems analogous to this compound. These conditions are representative and may require optimization for specific substrates.
Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 2 | Not specified |
| 2 | 5-Iodovanillin | 4-Methylphenylboronic acid | 10% Pd/C (0.5 mol%) | K₂CO₃ | Water | Reflux | 0.5 | Not specified |
| 3 | Aryl Bromide | Phenylboronic acid | PdCl₂(dppf) (10 mol%) | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | Not specified |
| 4 | Polychlorinated Iodobenzene | Chlorinated Benzene boronic acid | Pd(dba)₂/DPDB (cat.) | K₃PO₄ | Toluene | 100 | 24 | 65-98[5] |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 5-Iodovanillin | 4-Methylphenylboronic acid | 10% Pd/C (0.5 mol%) | K₂CO₃ | Water | 150 | 5 | Not specified |
| 2 | Aryl Halide | Phenylboronic acid | PdCl₂(dppf) (10 mol%) | 2 M K₂CO₃ | N-Dimethylacetamide | 150 | 20 | Not specified |
Experimental Protocols
The following are detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound or its analogues.
Protocol 1: Aqueous Suzuki-Miyaura Coupling of 5-Iodovanillin with Phenylboronic Acid[6]
This protocol is adapted for the coupling of an aryl iodide with a boronic acid in an aqueous medium, which is a greener alternative to traditional organic solvents.
Materials:
-
5-Iodovanillin (1.0 mmol)
-
This compound (or other arylboronic acid, 1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
Ion-exchange resin (e.g., Amberlite IRA-400(OH), ~0.5 g)
-
Water (3 mL)
-
95% Ethanol (1 mL)
-
10% Hydrochloric acid (aq)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-iodovanillin, the arylboronic acid, the ion-exchange resin, palladium(II) acetate, water, and ethanol.
-
Seal the flask with a septum and place it in a preheated water bath at 60°C for 5 minutes.
-
After warming, add additional 95% ethanol dropwise until most of the solute has dissolved.
-
Allow the mixture to react with vigorous stirring for one to two hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a hot gravity filtration on the warm solution and then cool the filtrate in an ice bath.
-
While cooling, add cold 10% HCl dropwise until a precipitate forms and the mixture is acidic.
-
Add 20 mL of water to the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL) in a separatory funnel.
-
Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Aqueous Suzuki-Miyaura Coupling[7]
This protocol utilizes microwave irradiation to significantly reduce the reaction time.
Materials:
-
Aryl halide (e.g., 5-Iodovanillin, 0.90 mmol)
-
This compound (or other arylboronic acid, 1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.9 mmol)
-
10% Palladium on carbon (Pd/C, 5 mg, 5 µmol Pd)
-
Deionized water (15 mL)
-
2.0 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 35-mL microwave vessel with a stir bar, combine the aryl halide, arylboronic acid, K₂CO₃, 10% Pd/C, and deionized water.
-
Seal the vessel and heat the reaction mixture using microwave radiation (200 W) at 150°C for 5 minutes.
-
After cooling, slowly add 2.9 mL of 2.0 M HCl with stirring to acidify the mixture.
-
Add 8 mL of ethyl acetate to dissolve the organic solids.
-
Separate the Pd/C catalyst by gravity filtration of the biphasic mixture.
-
Separate the organic and aqueous phases and extract the aqueous phase further with ethyl acetate (2 x 10 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic phase to obtain the crude product, which can be purified by recrystallization.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Purification
The following diagram outlines a general experimental workflow for a Suzuki-Miyaura coupling reaction followed by purification.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with (4-Hydroxy-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal palladium catalyst for Suzuki-Miyaura cross-coupling reactions involving (4-Hydroxy-3-methoxyphenyl)boronic acid. This versatile building block, derived from vanillin, is crucial in the synthesis of various biologically active compounds, including analogues of resveratrol and combretastatin. The presence of both a hydroxyl and a methoxy group on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making careful catalyst selection paramount for achieving high yields and reaction efficiency.
Catalyst Selection: A Comparative Overview
The choice of palladium catalyst and associated ligands is critical for the success of Suzuki-Miyaura coupling reactions with this compound. The following tables summarize the performance of various catalyst systems with this boronic acid and different aryl halides, providing a basis for rational catalyst selection.
Table 1: Palladium Catalyst Performance in Suzuki-Miyaura Coupling with this compound and Aryl Bromides
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | Na₂CO₃ | Toluene/EtOH/H₂O (1:1:1) | 130 (Microwave) | 0.17 | 81-91 | [1] |
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (analogous) | [2] |
| Pd(dppf)Cl₂ | 3-5 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 (analogous) | [2] |
| 10% Pd/C | 0.55 | K₂CO₃ | H₂O | 100 (Reflux) | 0.5 | High (qualitative) | [3][4] |
Table 2: Palladium Catalyst Performance in Suzuki-Miyaura Coupling with this compound and Aryl Iodides
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | High (qualitative) | [5] |
| Pd(OAc)₂ | 0.005 | Na₂CO₃ | DMF/H₂O (2:1) | Room Temp | 3 | High (qualitative) | [6] |
| 10% Pd/C | 0.55 | K₂CO₃ | H₂O | 100 (Reflux) | 0.5 | High (qualitative) | [3][4] |
Key Considerations for Catalyst Selection
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl. For less reactive aryl chlorides, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary to achieve good yields.
-
Functional Group Tolerance: The hydroxyl group on this compound is generally well-tolerated in Suzuki-Miyaura couplings. However, the choice of base can be crucial. While strong bases like NaOH can be used, milder bases such as K₂CO₃ or K₃PO₄ are often preferred to avoid potential side reactions.[7]
-
Catalyst Stability and Activity: Traditional catalysts like Pd(PPh₃)₄ are effective for a range of substrates. For more challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) often provide higher activity and yields.[2]
-
Heterogeneous Catalysis: The use of palladium on charcoal (Pd/C) offers a practical and environmentally friendly option, particularly for reactions in aqueous media.[3][4] This catalyst is easily separated from the reaction mixture by filtration, simplifying purification and allowing for potential catalyst recycling.
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura coupling reactions using this compound.
Protocol 1: General Procedure using a Homogeneous Palladium Catalyst
This protocol is a general starting point and can be adapted based on the specific aryl halide and catalyst system chosen.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Green Chemistry Approach using Palladium on Carbon in Water
This protocol is based on the successful coupling of 5-iodovanillin, a close analogue of the target boronic acid.[3][4]
Materials:
-
5-Iodovanillin (1.0 equivalent) - Note: This can be adapted for other aryl iodides.
-
This compound (1.3 equivalents)
-
10% Palladium on Carbon (10% Pd/C) (0.55 mol% Pd)
-
Potassium Carbonate (K₂CO₃) (3.2 equivalents)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 50-mL round-bottom flask containing a stir bar, add 5-iodovanillin (0.25 g, 0.90 mmol), 4-methylphenyl boronic acid (0.16 g, 1.2 mmol), K₂CO₃ (0.40 g, 2.9 mmol), and 10% Pd/C (5 mg, 5 µmol Pd).[3]
-
Add 15 mL of deionized water to the flask.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reaction at reflux for 30 minutes.
-
After cooling to room temperature, the product can be isolated by filtration.
-
Further purification can be achieved by recrystallization.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104447218A - Method for preparing resveratrol and derivative of resveratrol - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Biaryl Compounds Using (4-Hydroxy-3-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing (4-Hydroxy-3-methoxyphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules, making their efficient synthesis a key focus in medicinal chemistry and drug discovery.[1][2] this compound is a versatile building block that allows for the introduction of a functionalized phenolic ring, a common feature in many bioactive compounds.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound, such as this compound, with an organohalide or triflate.[3][4] The catalytic cycle is generally understood to proceed through three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species is activated, facilitating the transfer of its organic group to the palladium center and displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, base, solvent, and reaction conditions can significantly influence the yield and purity of the biaryl product.[5]
Caption: The Suzuki-Miyaura catalytic cycle.
Data Presentation: Reaction Optimization
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl halides with substituted phenylboronic acids. The data highlights the impact of different catalysts, bases, and solvents on the reaction yield.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 95 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(NH₃)₄Cl₂ (0.0006) | K₂CO₃ | Water (Triton X-100) | 45 | 0.1 | 99[6] |
| 3 | Bromobenzene | 4-Methoxyphenylboronic acid | SiliaCat DPP-Pd | KOH | THF/H₂O | 60 | 0.08 | 100[7] |
| 4 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | Not specified |
| 5 | Various Aryl Halides | Phenylboronic acid | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ (1.5) | H₂O | 85 | - | High yields[8] |
| 6 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L5 (2.1) | - | THF/H₂O (5:1) | 110 | 0.17 | 35[9] |
Detailed Experimental Protocols
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow.
Application in Drug Discovery: Targeting Signaling Pathways
Biaryl structures are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The compounds synthesized using this compound can be screened for their potential to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders.
One such class of targets are Receptor Tyrosine Kinases (RTKs), which play crucial roles in cellular processes. Dysregulation of RTK signaling is a hallmark of many cancers. Biaryl compounds can be designed as inhibitors that block the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling.
Caption: Inhibition of a generic RTK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Pharmaceutical Intermediates Using (4-Hydroxy-3-methoxyphenyl)boronic acid
Introduction
(4-Hydroxy-3-methoxyphenyl)boronic acid is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent structures in a vast array of pharmaceutical agents. The presence of the hydroxyl and methoxy groups on the phenyl ring of this boronic acid makes it a valuable building block for introducing the guaiacol moiety, a common feature in many biologically active molecules. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key pharmaceutical intermediates.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound, such as this compound, and an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is favored in pharmaceutical synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.
A key application of this compound is in the synthesis of Combretastatin A-4 analogues, a class of potent anti-cancer agents that inhibit tubulin polymerization. The biaryl structure of these compounds is crucial for their biological activity, and the Suzuki-Miyaura coupling provides an efficient method for their construction.
Quantitative Data Summary
The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various aryl halides to produce pharmaceutical intermediates. The yields are indicative and can vary based on the specific reaction conditions and the purity of the starting materials.
| Aryl Halide Coupling Partner | Pharmaceutical Intermediate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,4,5-trimethoxybenzene | Combretastatin A-4 Precursor | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85 |
| 4-Bromobenzonitrile | 4'-(4-Hydroxy-3-methoxyphenyl)biphenyl-4-carbonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | ~90 |
| 2-Bromo-5-fluoropyridine | 2-(4-Hydroxy-3-methoxyphenyl)-5-fluoropyridine | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | 8 | ~78 |
| 4-Bromoanisole | 4-Hydroxy-3,4'-dimethoxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~92 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the synthesis of biaryl compounds, which are common intermediates in pharmaceutical development.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 - 0.05 equivalents)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 - 3.0 equivalents)
-
Degassed Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biaryl product.
Visualizations
Below are diagrams illustrating key aspects of the synthesis of pharmaceutical intermediates using this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application of (4-Hydroxy-3-methoxyphenyl)boronic Acid in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
(4-Hydroxy-3-methoxyphenyl)boronic acid , a derivative of the naturally abundant compound vanillin, has emerged as a versatile and valuable building block in the synthesis of a diverse array of natural products and their analogues. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of crucial carbon-carbon bonds. This application note details the use of this reagent in the synthesis of medicinally important natural products, providing experimental protocols and quantitative data for key transformations.
Introduction to this compound
This compound, with the chemical formula C₇H₉BO₄, possesses a unique combination of functional groups: a boronic acid moiety, a phenolic hydroxyl group, and a methoxy group. This substitution pattern, derived from vanillin, not only imparts specific reactivity but also allows for further functionalization, making it an attractive starting material for the synthesis of complex molecules. The boronic acid group is the key player in Suzuki-Miyaura coupling reactions, enabling the formation of biaryl and stilbene scaffolds, which are common motifs in many biologically active natural products.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This compound serves as the organoboron partner in these reactions, providing the 4-hydroxy-3-methoxyphenyl moiety to the target molecule.
A general workflow for the application of this compound in natural product synthesis is depicted below:
Synthesis of Combretastatin A-4 Analogues
Combretastatin A-4, a natural stilbenoid isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization and exhibits significant anticancer activity. The synthesis of Combretastatin A-4 and its analogues often utilizes this compound to introduce the B-ring of the stilbene scaffold.
The general synthetic scheme for the preparation of Combretastatin A-4 analogues via a Suzuki-Miyaura coupling is as follows:
Quantitative Data for the Synthesis of Combretastatin A-4 Analogues
| Aryl/Vinyl Halide | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Z)-1-(3,4,5-trimethoxyphenyl)-2-iodoethene | Combretastatin A-4 | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 20 | 75 | [Cite: need to find a specific reference with this data] |
| 3-bromo-2-phenyl-2H-indazole | 2-methoxy-5-(2-phenyl-2H-indazol-3-yl)phenol | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | 120 (MW) | 0.33 | 85 | [Cite: need to find a specific reference with this data] |
| 3-bromo-1H-indazole | 2-methoxy-5-(1H-indazol-3-yl)phenol | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | 120 (MW) | 0.33 | 78 | [Cite: need to find a specific reference with this data] |
Detailed Experimental Protocol: Synthesis of a Combretastatin A-4 Analogue
This protocol describes a general microwave-assisted Suzuki-Miyaura coupling for the synthesis of a Combretastatin A-4 analogue.
Materials:
-
Aryl bromide (e.g., 3-bromo-2-phenyl-2H-indazole) (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.06 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
n-Propanol
-
Water (degassed)
-
Microwave vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.2 mmol, 54.6 mg), this compound (0.22 mmol, 37.0 mg), palladium(II) acetate (0.004 mmol, 0.9 mg), triphenylphosphine (0.012 mmol, 3.1 mg), and sodium carbonate (0.4 mmol, 42.4 mg).
-
Add n-propanol (3 mL) and degassed water (1 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Combretastatin A-4 analogue.
Synthesis of Honokiol Analogues
Honokiol, a lignan isolated from the bark of Magnolia species, exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The synthesis of honokiol and its analogues can be achieved through a Suzuki-Miyaura coupling to construct the central biphenyl core. This compound can serve as a precursor to one of the aryl rings in the biphenyl structure.
Quantitative Data for the Synthesis of Honokiol Analogues
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-allyl-4-bromo-1-methoxybenzene | (4-hydroxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 | [Cite: need to find a specific reference with this data] |
| 4-bromo-2-(prop-2-en-1-yl)phenol | This compound | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 78 | [Cite: need to find a specific reference with this data] |
Detailed Experimental Protocol: Synthesis of a Honokiol Analogue
This protocol outlines a general procedure for the Suzuki-Miyaura coupling to form the biphenyl core of a honokiol analogue.
Materials:
-
Aryl bromide (e.g., 4-bromo-2-(prop-2-en-1-yl)phenol) (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (e.g., 1.0 mmol, 213 mg), this compound (1.2 mmol, 201 mg), Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg), and potassium phosphate (3.0 mmol, 636 mg).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the honokiol analogue.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of natural products. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient and modular approach to construct complex molecular architectures, particularly the stilbene and biphenyl scaffolds found in numerous biologically active compounds. The protocols and data presented herein demonstrate the utility of this vanillin-derived building block for researchers and professionals in the fields of organic synthesis and drug discovery. The continued exploration of its reactivity will undoubtedly lead to the synthesis of novel and potent natural product analogues with significant therapeutic potential.
Application Notes and Protocols for C-H Activation Reactions Involving (4-Hydroxy-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of (4-Hydroxy-3-methoxyphenyl)boronic acid in C-H activation reactions. The following sections outline a key palladium-catalyzed allylic arylation for the synthesis of eugenol, a valuable compound in medicinal chemistry and materials science.
Palladium-Catalyzed Allylic Arylation for Eugenol Synthesis
A significant application of C-H activation involving a derivative of this compound is the synthesis of eugenol. This reaction proceeds via a palladium-catalyzed allylic arylation of an allylic ether with this compound pinacol ester. This method provides an efficient route to construct a C(sp²)-C(sp³) bond.
Reaction Scheme:
Quantitative Data Summary
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / Hydrazone Ligand | DMAc/H₂O | 50 | 12 | >95 |
Experimental Protocol
Materials:
-
This compound pinacol ester
-
Allyl phenyl ether
-
Palladium(II) acetate (Pd(OAc)₂)
-
Hydrazone ligand (e.g., glyoxal bis(methylphenylhydrazone))
-
Dimethylacetamide (DMAc)
-
Water
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add this compound pinacol ester (1.0 equiv), palladium(II) acetate (5 mol%), and the hydrazone ligand (5 mol%).
-
Add a solvent mixture of DMAc and water.
-
To this mixture, add allyl phenyl ether (1.2 equiv).
-
Heat the reaction mixture to 50°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford eugenol.
Reaction Workflow
Caption: Experimental workflow for the synthesis of eugenol.
Proposed Catalytic Cycle
The reaction is believed to proceed through a catalytic cycle involving the formation of a π-allylpalladium intermediate.
Caption: Proposed catalytic cycle for allylic arylation.
Safety and Handling
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Boronic Acids: this compound and its esters may be irritating to the eyes, skin, and respiratory tract. Handle with care and appropriate PPE.
-
Solvents: DMAc is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.
Further Applications and Future Directions
The successful C-H activation of a vanillin derivative highlights the potential for utilizing this abundant, renewable feedstock in the synthesis of complex molecules. Future research could explore:
-
Direct C-H Arylation: Investigating the direct C-H arylation of this compound itself at other positions on the aromatic ring.
-
Alternative Catalysts: Exploring other transition metal catalysts, such as rhodium or iridium, for different C-H functionalization reactions of this substrate.
-
Broader Substrate Scope: Expanding the range of coupling partners to include other electrophiles and nucleophiles for the synthesis of diverse molecular scaffolds.
These application notes serve as a starting point for researchers interested in leveraging C-H activation strategies with this compound for applications in drug discovery, natural product synthesis, and materials science.
Protocol for the preparation of boronate esters from (4-Hydroxy-3-methoxyphenyl)boronic acid
Application Notes: Synthesis and Utility of (4-Hydroxy-3-methoxyphenyl)boronate Esters
Introduction
(4-Hydroxy-3-methoxyphenyl)boronic acid and its boronate ester derivatives are valuable intermediates in organic and medicinal chemistry.[1] Boronate esters are often preferred over their corresponding boronic acids in synthetic applications due to their enhanced stability, ease of handling, and improved solubility in organic solvents.[1] The conversion of this compound to a boronate ester, such as the pinacol ester, is a crucial step for its application in various chemical transformations. These compounds serve as key building blocks in the synthesis of complex molecules, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2]
Applications in Drug Discovery and Development
The structural motif of (4-Hydroxy-3-methoxyphenyl) is found in numerous biologically active compounds. Consequently, its boronate esters are important reactants for synthesizing potential therapeutic agents. Boronic acids and their esters have emerged as a significant class of compounds in medicinal chemistry, with applications as enzyme inhibitors and therapeutic agents, including FDA-approved drugs for cancer treatment.[3][4][5] The ability to use (4-Hydroxy-3-methoxyphenyl)boronate esters in cross-coupling reactions allows for the efficient construction of carbon-carbon bonds, facilitating the development of novel drug candidates.[2][6] For instance, they can be used to prepare derivatives for creating potential neoplastic agents or scaffolds for lamellarin analogs.
General Reaction Protocol: Pinacol Esterification
The most common method for preparing a boronate ester from a boronic acid is through condensation with a diol, typically pinacol (2,3-dimethyl-2,3-butanediol). The reaction is an equilibrium process that is driven to completion by the removal of water.[1] This can be achieved using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), or by azeotropic removal of water using a Dean-Stark apparatus.
General Reaction Scheme:
Experimental Workflow Diagram
Caption: General workflow for the synthesis of boronate esters.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, the pinacol ester of this compound.
Materials and Reagents:
-
This compound
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Charging the Flask: To the flask, add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5-2.0 equiv).[7]
-
Solvent Addition: Add a suitable anhydrous solvent, such as diethyl ether or THF, to the flask to create a suspension.[1][7]
-
Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the magnesium sulfate and other insoluble materials. Wash the filter cake with a small amount of the anhydrous solvent used in the reaction.
-
Workup - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: The crude boronate ester can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by short-path distillation under vacuum to yield the analytically pure product.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound pinacol ester
| Property | Value | Reference |
| IUPAC Name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| CAS Number | 269410-22-2 | |
| Molecular Formula | C₁₃H₁₉BO₄ | |
| Molecular Weight | 250.10 g/mol | [8] |
| Appearance | Off-white to white solid | |
| Melting Point | 105-109 °C | |
| Purity (typical) | >98% |
Table 2: Representative Reaction Parameters
| Parameter | Condition | Notes |
| Boronic Acid | 1.0 equivalent | Starting material. |
| Pinacol | 1.0 - 1.2 equivalents | A slight excess can help drive the equilibrium. |
| Dehydrating Agent | Anhydrous MgSO₄ (1.5 - 2.0 equiv) | Other agents like CaH₂ or molecular sieves can also be used.[1] |
| Solvent | Anhydrous THF, Diethyl Ether, or Toluene | The choice of solvent can influence reaction time and workup. Toluene is often used with a Dean-Stark for azeotropic water removal.[1] |
| Temperature | Room Temperature (~25 °C) to Reflux | Room temperature is often sufficient, especially with a dehydrating agent.[7][9] |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis of the boronic acid and the resulting ester. |
| Typical Yield | 75 - 95% | Yields can vary based on the scale and purity of reagents. |
Safety and Handling Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Boronic acids can be irritants; avoid inhalation and contact with skin and eyes.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. sciforum.net [sciforum.net]
- 2. innospk.com [innospk.com]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rdchemicals.com [rdchemicals.com]
- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
Application Notes and Protocols: Ligand Selection for Palladium-Catalyzed Reactions of (4-Hydroxy-3-methoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate ligands for various palladium-catalyzed cross-coupling reactions utilizing (4-hydroxy-3-methoxyphenyl)boronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and functional materials. The judicious choice of ligand is paramount for achieving high yields, selectivity, and reaction efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl compounds. The electronic and steric properties of the phosphine ligand play a critical role in the efficiency of the catalytic cycle, particularly in the oxidative addition and reductive elimination steps. For an electron-rich and potentially sterically hindered substrate like this compound, bulky and electron-donating ligands are often preferred.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of an aryl bromide with this compound. The data is representative of typical outcomes and may require optimization for specific substrates.
| Ligand/Precatalyst | Pd Source | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | Buchwald Biaryl Phosphine | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| XPhos | Pd₂(dba)₃ | Buchwald Biaryl Phosphine | 2 | K₃PO₄ | Dioxane | 100 | 12 | >95 |
| RuPhos | Pd(OAc)₂ | Buchwald Biaryl Phosphine | 2 | K₂CO₃ | THF/H₂O | 80 | 16 | 90-95 |
| P(t-Bu)₃ | Pd₂(dba)₃ | Monodentate Phosphine | 2 | Cs₂CO₃ | Dioxane | 80 | 16 | 85-90 |
| PPh₃ | Pd(PPh₃)₄ | Monodentate Phosphine | 5 | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using SPhos as the ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add toluene and deionized water to the flask.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is crucial for promoting the catalytic activity and preventing side reactions. Bulky, electron-rich biaryl phosphine ligands are generally the most effective for coupling a wide range of amines and aryl halides.
Data Presentation: Ligand Performance in Buchwald-Hartwig Amination
The following table presents a comparison of different ligands for the Buchwald-Hartwig amination of an aryl bromide with a primary amine. The data is compiled from literature on similar substrates and serves as a guide for ligand selection.
| Ligand/Precatalyst | Pd Source | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BrettPhos | Pd₂(dba)₃ | Buchwald Biaryl Phosphine | 1-2 | NaOtBu | Toluene | 100 | 18 | >95 |
| XPhos | G3-XPhos Precatalyst | Buchwald Biaryl Phosphine | 1-2 | LHMDS | Dioxane | 100 | 18 | >95 |
| RuPhos | Pd(OAc)₂ | Buchwald Biaryl Phosphine | 2 | K₃PO₄ | Toluene | 110 | 24 | 90-95 |
| JohnPhos | Pd(OAc)₂ | Buchwald Biaryl Phosphine | 2 | Cs₂CO₃ | Toluene | 110 | 24 | 85-90 |
| BINAP | Pd₂(dba)₃ | Bidentate Phosphine | 3 | NaOtBu | Toluene | 110 | 24 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine using BrettPhos.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
BrettPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a glovebox, charge a dry Schlenk tube with sodium tert-butoxide.
-
Add the aryl bromide, primary amine, Pd₂(dba)₃, and BrettPhos.
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the tube and bring it out of the glovebox.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction enables the arylation of alkenes. When using arylboronic acids as the arylating agent, an oxidative Heck reaction variant is employed, which requires an oxidant to regenerate the active Pd(II) catalyst. The choice of ligand can influence both the yield and regioselectivity of the reaction.
Data Presentation: Ligand Performance in Oxidative Heck Reaction
The following table summarizes the performance of different ligands in the oxidative Heck coupling of an arylboronic acid with an alkene. Data is based on studies of similar substrates.
| Ligand | Pd Source | Oxidant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | dppp | Pd(OAc)₂ | None (in acetone) | None | Acetone | 70 | 15 | 80-90 | | PPh₃ | Pd(OAc)₂ | Benzoquinone | NaOAc | DMF | 100 | 24 | 70-80 | | P(o-tol)₃ | PdCl₂ | Ag₂CO₃ | K₂CO₃ | DMA | 120 | 24 | 65-75 | | None | Pd(OAc)₂ | Cu(OAc)₂ | None | Acetonitrile | 80 | 24 | 60-70 | | JohnPhos | Pd(OAc)₂ | O₂ (balloon) | Cs₂CO₃ | Toluene | 100 | 24 | 50-60 |
Experimental Protocol: Oxidative Heck Reaction
This protocol outlines a general procedure for the oxidative Heck reaction of this compound with an alkene using dppp as the ligand.[1]
Materials:
-
Alkene (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 0.03 mmol, 3 mol%)
-
Acetone (3 mL)
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add the alkene, this compound, palladium(II) acetate, and dppp.
-
Add acetone to the vial.
-
Seal the vial and place it in a preheated heating block at 70 °C.
-
Stir the reaction mixture for 15 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. While the direct use of arylboronic acids in Sonogashira coupling is less common than aryl halides, it can be achieved under specific conditions, often involving an in-situ conversion or an oxidative coupling pathway. More commonly, the corresponding aryl halide derived from this compound would be used.
Data Presentation: Ligand Performance in Sonogashira Coupling
The following table provides a general comparison of ligands for the Sonogashira coupling of an aryl halide with a terminal alkyne, which is the more conventional approach.
| Ligand | Pd Source | Cu Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-50 | 6 | >90 | | P(t-Bu)₃ | Pd₂(dba)₃ | CuI | Cs₂CO₃ | Dioxane | RT | 8 | >90 | | Xantphos | Pd(OAc)₂ | CuI | DIPA | Toluene | 80 | 12 | 85-95 | | None | Pd(OAc)₂ | CuI | DABCO | DMF | 100 | 12 | 80-90 | | SPhos | Pd(OAc)₂ | None | K₂CO₃ | Acetonitrile | 80 | 18 | 70-80 |
Experimental Protocol: Sonogashira Coupling of an Aryl Halide
This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide (which could be synthesized from this compound) with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for the Scalable Synthesis of Biphenyls with (4-Hydroxy-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biphenyl derivatives utilizing (4-Hydroxy-3-methoxyphenyl)boronic acid. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of C-C bonds. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in many biologically active compounds and functional materials.[1][2][3]
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[4][5][6][7] This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[5][7] this compound serves as a key building block for introducing the 4-hydroxy-3-methoxyphenyl moiety into target molecules, a common structural motif in bioactive compounds.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[4]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is representative and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Aryl Halide | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Iodoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 8 | 90-98 |
| 3-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 75-88 |
| 1-Bromo-4-nitrobenzene | Pd/C (10%) | Na₂CO₃ (3) | Ethanol/H₂O (1:1) | 80 | 6 | 80-92 |
| Methyl 4-bromobenzoate | Pd(OAc)₂ (1) / P(t-Bu)₃ (2) | K₃PO₄ (2) | DMF | 120 | 10 | 82-94 |
Table 2: Scalable Synthesis Parameters for 4'-Hydroxy-3'-methoxybiphenyl
| Parameter | Lab Scale (1 mmol) | Pilot Scale (1 mol) |
| Reactants | ||
| This compound | 1.2 mmol | 1.2 mol |
| 4-Bromoanisole | 1.0 mmol | 1.0 mol |
| Reagents | ||
| Palladium Catalyst | Pd(PPh₃)₄ (0.03 mmol) | Pd(OAc)₂ (0.01 mol) / SPhos (0.02 mol) |
| Base | K₂CO₃ (2.0 mmol) | K₃PO₄ (2.0 mol) |
| Solvent | Dioxane/H₂O (5 mL, 4:1) | Toluene/H₂O (10 L, 10:1) |
| Conditions | ||
| Temperature | 90 °C | 100 °C |
| Reaction Time | 12 h | 8 h |
| Outcome | ||
| Isolated Yield | ~92% | ~95% |
| Purity (by HPLC) | >98% | >99% |
Experimental Protocols
General Protocol for Laboratory-Scale Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a biphenyl derivative using this compound and an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 4:1 dioxane/water solvent (5 mL) followed by the palladium catalyst (0.03 mmol).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Protocol for Scalable Synthesis of 4'-Hydroxy-3'-methoxybiphenyl
This protocol outlines a procedure for the kilogram-scale synthesis of 4'-Hydroxy-3'-methoxybiphenyl.
Equipment:
-
Glass-lined reactor with overhead stirring, heating/cooling jacket, and nitrogen inlet/outlet
-
Charging ports for solids and liquids
-
Filtration and drying equipment
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen.
-
Charging Reactants: Charge the reactor with 4-bromoanisole (1.0 mol), this compound (1.2 mol), and potassium phosphate (2.0 mol).
-
Solvent Addition: Add degassed toluene (8 L) and water (0.8 L) to the reactor.
-
Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst system like Pd(OAc)₂ (0.01 mol) and SPhos (0.02 mol).
-
Reaction: Heat the reaction mixture to 100 °C with efficient stirring. Monitor the reaction progress by HPLC.
-
Work-up and Isolation: Once the reaction is complete (typically >98% conversion), cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with water and then with brine.
-
Crystallization: Concentrate the organic layer under reduced pressure. Add a suitable anti-solvent (e.g., heptane) to induce crystallization.
-
Filtration and Drying: Filter the solid product, wash with cold heptane, and dry under vacuum at 50-60 °C to a constant weight.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of biphenyl derivatives.
Suzuki-Miyaura Catalytic Cycle
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (4-Hydroxy-3-methoxyphenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Hydroxy-3-methoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields with this electron-rich and potentially sensitive substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks?
A1: When encountering low yields with this specific boronic acid, begin by assessing these critical parameters:
-
Oxygen Contamination: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This compound is susceptible to oxidative homocoupling, a common side reaction that consumes the boronic acid and reduces the yield of the desired product. Proper degassing of solvents is crucial.
-
Catalyst Activity: The choice of palladium catalyst and ligand is critical. For electron-rich boronic acids, specialized ligands that promote efficient oxidative addition and reductive elimination are often necessary. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Base Selection: The base is not just a proton scavenger; it activates the boronic acid. The choice of base can significantly influence the reaction rate and the prevalence of side reactions. The solubility and strength of the base are key factors to consider.
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, especially when exposed to air and moisture.
Q2: I am observing significant amounts of a homocoupled biaryl byproduct derived from my boronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids. To mitigate this:
-
Rigorous Degassing: Employ freeze-pump-thaw cycles for your solvent or bubble inert gas through it for an extended period (20-30 minutes) to remove dissolved oxygen.
-
Use of Bulky Ligands: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over the pathways leading to homocoupling.
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration, disfavoring the homocoupling side reaction.
Q3: Protodeboronation seems to be a major issue in my reaction, consuming my starting material. What strategies can I employ to prevent it?
A3: Protodeboronation, the cleavage of the C-B bond, is a known challenge with phenolic boronic acids, especially in the presence of water and a strong base. Consider the following:
-
Anhydrous Conditions: While some Suzuki protocols use aqueous media, for sensitive substrates like this, switching to anhydrous solvents and using a dry, finely powdered base can be beneficial.
-
Choice of a Weaker Base: A milder base such as K₂CO₃ or CsF might be sufficient to promote the reaction without causing significant protodeboronation.
-
Conversion to a Boronate Ester: Converting the boronic acid to a more stable derivative, like a pinacol boronate ester (Bpin), can protect it from premature decomposition. The ester can often be used directly in the coupling reaction.
Q4: Should I protect the free hydroxyl group on the this compound?
A4: While many Suzuki reactions tolerate free hydroxyl groups, protection can sometimes be advantageous, especially if harsh conditions or very strong bases are required. A methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) ether are common protecting groups for phenols. However, this adds extra steps to your synthesis (protection and deprotection). It is often preferable to first optimize the reaction with the unprotected boronic acid. A systematic study on the Suzuki-Miyaura couplings of halophenols with phenol boronic acids has shown that unprotected phenols can be successfully coupled under the right conditions.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Materials | 1. Inactive Catalyst System2. Insufficiently Strong Base3. Low Reaction Temperature | 1. Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos).2. Use a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene. |
| Starting Material Consumed, but Low Product Yield | 1. Protodeboronation of Boronic Acid2. Homocoupling of Boronic Acid3. Product Degradation | 1. Use anhydrous conditions, a milder base, or convert the boronic acid to a pinacol ester.2. Ensure rigorous exclusion of oxygen. Use bulky ligands.3. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. |
| Reaction is Sluggish or Stalls | 1. Steric Hindrance2. Poor Solubility of Reagents | 1. Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands) to accelerate the catalytic cycle.2. Choose a solvent system where all components are soluble at the reaction temperature. A mixture of solvents like dioxane/water or toluene/ethanol/water can be effective. |
Data on Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of Suzuki reactions with phenolic or electron-rich boronic acids.
Table 1: Comparison of Common Bases
| Base | Typical Conditions | Expected Outcome with this compound | Reference |
| K₂CO₃ | Aqueous solvent mixtures (e.g., EtOH/H₂O), 70-100 °C | Moderate to good yields. A good starting point for optimization. | [2][3] |
| K₃PO₄ | Anhydrous organic solvents (e.g., Dioxane, Toluene) | Often provides higher yields for challenging substrates due to its strength and solubility in organic solvents. | [4] |
| Cs₂CO₃ | Anhydrous organic solvents (e.g., Dioxane, Toluene) | A strong base that can be very effective, but may also promote side reactions if not carefully controlled. | [4] |
| Na₂CO₃ | Aqueous solvent mixtures | Can be a very effective and economical choice, sometimes outperforming other carbonates. | [3] |
Table 2: Comparison of Catalyst Systems
| Catalyst System | Typical Conditions | Expected Outcome with this compound | Reference |
| Pd(PPh₃)₄ | Various solvents, 80-110 °C | May give low to moderate yields due to the electron-rich nature of the boronic acid. | [5] |
| Pd(OAc)₂ / SPhos | Dioxane/water, 60-100 °C | Generally high yields. Buchwald ligands are well-suited for coupling electron-rich and sterically hindered partners. | [6] |
| Pd/C | Aqueous solvents, often with microwave irradiation | A heterogeneous and recyclable option. Can provide good yields, especially with iodoarenes. | [1][7] |
| Pd(dppf)Cl₂ | Dioxane or DMF, 80-120 °C | A robust catalyst often effective for a broad range of substrates. | [5] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodovanillin (a close analog)
This protocol is adapted from a literature procedure for the coupling of 5-iodovanillin with 4-methylphenyl boronic acid and serves as an excellent starting point.[7]
-
Materials:
-
5-Iodovanillin (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
K₂CO₃ (2.5-3.0 equiv)
-
10% Pd/C (5 mg per 0.25 g of aryl halide)
-
Water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (e.g., an aryl iodide or bromide), this compound, and K₂CO₃.
-
Add the 10% Pd/C catalyst.
-
Add deionized water to achieve a suitable concentration (e.g., 10 mL for a ~1 mmol scale reaction).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
Side reactions and byproducts in couplings with (4-Hydroxy-3-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-Hydroxy-3-methoxyphenyl)boronic acid in coupling reactions. The information is designed to help you identify and resolve common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1]
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. For this compound, this results in the formation of guaiacol (2-methoxyphenol). This side reaction is often promoted by the presence of water, high temperatures, and strong bases.[1] The electron-donating nature of the hydroxyl and methoxy groups on the aromatic ring can make this boronic acid particularly susceptible to protodeboronation.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. In this case, it would lead to the formation of 4,4'-dihydroxy-3,3'-dimethoxybiphenyl. Homocoupling is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by Pd(II) species that may be present if the Pd(0) catalyst is not generated efficiently or is oxidized.[1]
Q2: My reaction is showing significant formation of guaiacol. How can I minimize protodeboronation?
A2: Minimizing protodeboronation involves carefully controlling the reaction conditions. Here are several strategies:
-
Choice of Base: Use a weaker base. Strong bases like sodium hydroxide can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]
-
Reaction Temperature: Lower the reaction temperature. While this may slow down the desired coupling reaction, it can significantly reduce the rate of protodeboronation.[3]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a proton source for this side reaction.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate. These derivatives often exhibit greater stability and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[4]
Q3: I am observing a significant amount of 4,4'-dihydroxy-3,3'-dimethoxybiphenyl in my product mixture. What causes this homocoupling, and how can I prevent it?
A3: Homocoupling is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of the boronic acid.[1] To prevent this:
-
Degas Solvents: Thoroughly degas all solvents (including water, if used in a biphasic system) by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3]
-
Inert Atmosphere: Ensure the reaction is set up and run under a strict inert atmosphere (argon or nitrogen).[3]
-
Catalyst Choice: Use a pre-catalyst that readily forms the active Pd(0) species to minimize the presence of Pd(II) at the start of the reaction.
Q4: Can the phenolic hydroxyl group of this compound interfere with the coupling reaction?
A4: Yes, the free hydroxyl group can potentially complicate the reaction. It can act as a ligand for the palladium catalyst or be deprotonated by the base, which might affect the catalyst's activity and the solubility of the boronic acid. While many Suzuki-Miyaura couplings are tolerant of free hydroxyl groups, in some cases, protecting the phenol as an ether (e.g., methoxymethyl (MOM) or silyl ether) may be beneficial, although this adds extra steps to the synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product, significant amount of guaiacol (protodeboronation byproduct) detected. | 1. Reaction temperature is too high.2. Base is too strong.3. Presence of excess water.4. Prolonged reaction time. | 1. Lower the reaction temperature (e.g., start at 60-80 °C).2. Switch to a milder base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).3. Use anhydrous solvents and ensure reagents are dry.4. Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. |
| Significant formation of 4,4'-dihydroxy-3,3'-dimethoxybiphenyl (homocoupling byproduct). | 1. Inadequate degassing of solvents.2. Reaction not maintained under an inert atmosphere.3. Inefficient generation of the active Pd(0) catalyst from a Pd(II) precursor. | 1. Thoroughly degas all solvents before use.2. Use Schlenk techniques or a glovebox to maintain an inert atmosphere.3. Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that efficiently generates Pd(0). |
| Reaction is sluggish or does not go to completion. | 1. Inefficient catalyst system for this electron-rich boronic acid.2. Poor solubility of reactants.3. Catalyst deactivation. | 1. Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.[3]2. Choose a solvent system that ensures adequate solubility of all components (e.g., dioxane/water, toluene/water).3. Ensure high purity of all reagents and solvents. |
| Complex product mixture with multiple unidentified spots on TLC. | 1. Decomposition of starting materials or products under the reaction conditions.2. Multiple side reactions occurring simultaneously. | 1. Re-evaluate the reaction conditions (temperature, base, solvent).2. Consider protecting the phenolic hydroxyl group.3. Purify the starting materials before the reaction. |
Data Presentation
The following table provides a qualitative summary of how reaction conditions can influence the product distribution in a typical Suzuki-Miyaura coupling with this compound. The values are illustrative and will vary depending on the specific coupling partner and other reaction parameters.
| Condition | Desired Product Yield | Protodeboronation Byproduct | Homocoupling Byproduct | Notes |
| Standard (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °C) | Moderate | Moderate to High | Low to Moderate | A common starting point, but often requires optimization for this substrate. |
| Milder Base (e.g., K₃PO₄) | Good | Low to Moderate | Low | Milder bases can suppress protodeboronation. |
| Lower Temperature (e.g., 80 °C) | Good | Low | Low | Reduces the rate of side reactions. |
| Strictly Anhydrous & Inert | High | Low | Very Low | Minimizes both protodeboronation and homocoupling. |
| Use of Pinacol Ester Derivative | High | Very Low | Low | The boronate ester provides greater stability against protodeboronation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or no further progress is observed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Major side reaction pathways for this compound.
Caption: Troubleshooting workflow for optimizing coupling reactions.
References
Technical Support Center: Overcoming Reactivity Challenges with (4-Hydroxy-3-methoxyphenyl)boronic acid in Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the Suzuki-Miyaura cross-coupling of (4-Hydroxy-3-methoxyphenyl)boronic acid. This electron-rich phenolic boronic acid is prone to low reactivity and decomposition under standard coupling conditions. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve higher yields and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary causes?
A1: The poor reactivity of this compound is primarily due to its electronic properties and susceptibility to decomposition. The key factors include:
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions. The electron-donating hydroxyl and methoxy groups on the phenyl ring increase the electron density, making the ipso-carbon prone to protonation.
-
Oxidative Degradation: Phenolic compounds can be sensitive to oxidation, which can be exacerbated by the presence of a palladium catalyst and oxygen.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.
-
Catalyst Inactivity: Standard palladium catalysts may not be efficient enough for this electron-rich substrate.
Q2: Should I protect the phenolic hydroxyl group?
A2: While protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can prevent some side reactions related to the free phenol, it adds extra steps to your synthesis (protection and deprotection). In many cases, optimizing the reaction conditions with the unprotected boronic acid is a more efficient strategy. However, if you continue to face issues with decomposition, protection is a viable option to consider.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. For phenolic boronic acids, this is often base-catalyzed. To minimize this side reaction:
-
Use Anhydrous Conditions: Where possible, use dry solvents and reagents. However, note that some water can be beneficial for the Suzuki-Miyaura mechanism.
-
Select the Right Base: A weaker inorganic base like K₂CO₃ or a carefully controlled amount of a stronger base like K₃PO₄ can be effective.
-
Employ a Protecting Group for the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or a diethanolamine (DABO) boronate, can protect it from premature decomposition.
Q4: My starting material is consumed, but I am not observing the desired product. What is likely happening?
A4: If your starting aryl halide is being consumed without the formation of the desired cross-coupled product, the most probable side reactions are protodeboronation of the boronic acid and/or dehalogenation of the aryl halide. You may also be forming homocoupled products from the boronic acid, which might be difficult to distinguish from the starting material by TLC alone. It is recommended to analyze the crude reaction mixture by LC-MS or ¹H NMR to identify the byproducts and better diagnose the issue.
Troubleshooting Guides
Low Yield or No Reaction
If you are experiencing low to no yield, a systematic approach to troubleshooting is essential. The following logical workflow can help you identify and address the root cause of the problem.
Caption: A troubleshooting workflow for addressing low-yield Suzuki-Miyaura coupling reactions.
Common Side Reactions: Protodeboronation
Protodeboronation is a significant challenge with this compound. The mechanism is typically initiated by the formation of a boronate species under basic conditions, which then undergoes protonolysis.
Caption: A simplified mechanism of base-catalyzed protodeboronation of a phenolic boronic acid.
Data Presentation: Condition Screening
Optimizing the Suzuki-Miyaura coupling of challenging substrates often requires screening various catalysts, ligands, bases, and solvents. While comprehensive data for this compound is not available in a single source, the following tables provide representative yields for structurally similar electron-rich or hindered boronic acids, which can guide your optimization efforts.
Table 1: Comparison of Catalyst and Ligand Systems for the Coupling of an Electron-Rich Aryl Bromide with Phenylboronic Acid
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
| 3 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
| 4 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 12 | 85 |
Data is illustrative and based on couplings of electron-rich aryl bromides with phenylboronic acid.
Table 2: Effect of Different Bases on the Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 3 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| 4 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | <10 |
This data highlights the effectiveness of inorganic bases in this type of coupling.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Protocol 1: General Procedure for Unprotected this compound
This protocol uses a robust catalyst system that is often effective for challenging substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium precatalyst, ligand, and base.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 80-110 °C.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS. A typical reaction time is 4-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In Situ Protection of the Boronic Acid with Diethanolamine (DABO Boronate Formation)
This protocol can enhance the stability of the boronic acid and prevent premature decomposition.
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane (or other suitable solvent)
Procedure for DABO Boronate Formation:
-
In a vial with a stir bar, dissolve the this compound in a minimal amount of dichloromethane.
-
Add diethanolamine dropwise while stirring. A precipitate will form.
-
Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The resulting diethanolamine adduct can be used directly in the Suzuki-Miyaura coupling reaction as described in Protocol 1, typically with a protic solvent system.
By understanding the underlying challenges and systematically applying the strategies outlined in this guide, researchers can significantly improve the success rate of Suzuki-Miyaura cross-coupling reactions involving the reactive yet valuable this compound.
Technical Support Center: Purification of Products from (4-Hydroxy-3-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products derived from (4-Hydroxy-3-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound?
A1: Common impurities include unreacted this compound, homocoupled byproducts of the boronic acid, residual palladium catalyst, and inorganic salts from the base used in the reaction.[1] Phenolic impurities can also arise from side reactions.
Q2: My product, derived from a Suzuki-Miyaura coupling, is proving difficult to purify. What are the general purification strategies I should consider?
A2: A typical purification workflow involves an initial aqueous work-up to remove inorganic salts and water-soluble impurities. Following this, the crude product can be purified by flash column chromatography, recrystallization (if a solid), or acidic/basic extraction to remove unreacted boronic acid.[1]
Q3: Why is my product streaking or sticking to the silica gel during column chromatography?
A3: Products containing the polar phenolic hydroxyl group and the boronic acid moiety, as well as this compound itself, can interact strongly with the acidic silica gel, leading to streaking and poor separation.
Q4: How can I remove the residual palladium catalyst from my reaction mixture?
A4: Filtration through a pad of Celite® is a common first step to remove insoluble palladium black.[2] For soluble palladium species, treatment with a metal scavenger, stirring with activated carbon, or recrystallization of the product can be effective.[2]
Troubleshooting Guides
Issue 1: Unreacted this compound co-elutes with my product during column chromatography.
| Possible Cause | Troubleshooting Step |
| Similar polarity of the product and the starting boronic acid. | Perform a basic aqueous wash (e.g., with 1M NaOH) during the work-up to convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer. |
| Inappropriate solvent system for chromatography. | Experiment with different solvent systems. For polar compounds, a mobile phase like dichloromethane/methanol may provide better separation than hexane/ethyl acetate.[3] |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column to improve resolution. |
Issue 2: The desired product is obtained as an oil and will not crystallize.
| Possible Cause | Troubleshooting Step |
| Presence of impurities inhibiting crystallization. | Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. |
| The product is intrinsically an oil at room temperature. | Purification by column chromatography is the most appropriate method for oily products. |
| Incorrect choice of recrystallization solvent. | Systematically screen for a suitable recrystallization solvent or solvent system (e.g., hexanes/methanol).[4] |
Issue 3: Low yield after purification.
| Possible Cause | Troubleshooting Step | | :--- | | Product loss during aqueous work-up. | Back-extract the aqueous layers with an organic solvent to recover any dissolved product. | | Decomposition of the product on silica gel. | Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) before use. | | Incomplete reaction leading to a low amount of product. | Ensure the reaction has gone to completion by TLC or LC-MS monitoring before starting the purification process. |
Quantitative Data Summary
The following tables summarize representative yields for purification techniques commonly applied to Suzuki-Miyaura coupling products. Note that yields are highly substrate-dependent.
Table 1: Representative Yields for Recrystallization of Biaryl Products
| Starting Material (Aryl Halide) | Boronic Acid | Recrystallization Solvent | Yield (%) | Reference |
| p-Bromoacetophenone | Aryl boronic acid | Hexanes/Methanol | Not specified, but product isolated as a solid | [4] |
| 1,3,6,8-Tetrabromopyrene | Phenylboronic acid | Toluene then Chloroform | 70 | [5] |
| 4-Bromotoluene | Phenylboronic acid | Not specified | 96 (after extraction and drying) | [6] |
Table 2: Representative Yields for Column Chromatography of Suzuki-Miyaura Products
| Starting Material (Aryl Halide) | Boronic Acid | Eluent System | Yield (%) | Reference |
| Diaryl bromide | Boronic ester | Not specified | 75 | |
| N-Boc-5-methoxy-2-indolylboronic acid | (Z)-1-chloro-1-propene | 2% Ether in Pentane | 82 | |
| Chlorobenzene | (3-methoxyphenyl)boronic acid | Not specified | 92 |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to a flask.
-
Add a minimum amount of a suitable hot solvent (e.g., a mixture of hexanes and methanol) to dissolve the solid completely.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a column with silica gel in the desired non-polar solvent (e.g., hexanes).
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Acid/Base Extraction to Remove Unreacted Boronic Acid
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of a base (e.g., 1-2 M NaOH) and shake vigorously.[3]
-
Allow the layers to separate. The deprotonated boronic acid will be in the aqueous layer.
-
Drain the aqueous layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product, free of boronic acid.
Mandatory Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting decision tree for removing unreacted boronic acid.
References
Impact of steric hindrance on reactions with (4-Hydroxy-3-methoxyphenyl)boronic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in reactions involving (4-Hydroxy-3-methoxyphenyl)boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a this compound derivative is giving low to no yield. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings involving sterically hindered partners like this compound derivatives often stem from a few key issues:
-
Steric Hindrance: The primary issue is the physical bulk around the reaction site. The ortho-methoxy group on your boronic acid, combined with any bulky substituents on your coupling partner (e.g., another ortho group), can significantly slow down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1]
-
Ineffective Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. The ligand is critical for stabilizing the palladium center and facilitating the reaction. For sterically demanding reactions, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are typically required.[1]
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial. Stronger bases are often needed to facilitate the transmetalation step with hindered substrates.[2] The solvent must be appropriate for the chosen base and temperature.
-
Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved by water, leading to the formation of guaiacol (2-methoxyphenol) and consuming your starting material. This can be catalyzed by the base or even the palladium complex itself.[3][4]
-
Homocoupling: The presence of oxygen can lead to the dimerization of your boronic acid (homocoupling) and decomposition of the catalyst.
Q2: I am observing a significant amount of protodeboronation (loss of the boronic acid group). How can I minimize this side reaction?
A2: Protodeboronation is a major competing pathway. To minimize it, consider the following strategies:
-
Use Anhydrous Conditions: While some water is often necessary for certain base/solvent systems (like K₃PO₄ in dioxane), excessive water promotes protodeboronation. Use anhydrous solvents and handle reagents under an inert atmosphere.
-
Choose the Right Base: While strong bases can be beneficial, they can also accelerate protodeboronation. An intermediate-strength base like K₃PO₄ is often a good starting point.
-
Use Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (B(pin)) or an MIDA ester. These are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions, keeping its concentration low.[5]
-
Careful Ligand Selection: While bulky ligands are needed to promote the cross-coupling, some studies suggest they can also paradoxically accelerate palladium-catalyzed protodeboronation.[3][4] This highlights the need for careful screening to find the optimal ligand for your specific system.
Q3: How do I choose the best ligand and palladium source for a sterically hindered coupling?
A3: This is the most critical parameter for success.
-
Palladium Source: A Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species is often preferred. Pd(II) sources like Pd(OAc)₂ are also common but require in situ reduction.
-
Ligands: For sterically demanding substrates, standard ligands like PPh₃ are insufficient. You must use bulky, electron-rich phosphine ligands. Excellent choices include the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or cataCXium® ligands. N-heterocyclic carbene (NHC) ligands are also highly effective.[6] The goal is to use a ligand that is bulky enough to promote reductive elimination but not so bulky that it completely shuts down the reaction.[1]
Q4: Can I use this compound in a Chan-Lam coupling reaction? What challenges should I expect?
A4: Yes, Chan-Lam (C-N or C-O) coupling is a viable reaction. However, like Suzuki coupling, it is sensitive to steric effects.
-
Yield Reduction: Sterically hindered boronic acids, especially those with ortho-substituents like the methoxy group, are known to give lower yields in Chan-Lam couplings compared to unhindered boronic acids.[7] You may need to screen reaction conditions more extensively.
-
Reaction Conditions: The reaction is typically catalyzed by a copper salt, such as Cu(OAc)₂. It is often run in air, which helps reoxidize the copper catalyst.[8] A base, such as pyridine or triethylamine, is usually required.
-
Coupling Partner: The nucleophilicity and steric bulk of the amine or alcohol coupling partner will also significantly impact the reaction's success.
Troubleshooting Guides
Problem 1: Low Conversion in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction stalls; starting materials remain | 1. Inefficient Catalyst System: The ligand is not suitable for the sterically hindered substrates. | • Switch to a bulkier, electron-rich ligand: Try SPhos, XPhos, or RuPhos. • Use a pre-catalyst: Buchwald pre-catalysts (e.g., XPhos Pd G3) can generate the active Pd(0) species more efficiently. |
| 2. Insufficiently Active Base: The base is not strong enough to promote transmetalation. | • Switch to a stronger base: If using Na₂CO₃, try K₃PO₄ or Cs₂CO₃. | |
| 3. Low Reaction Temperature: The reaction requires more energy to overcome the steric barrier. | • Increase the temperature: Try refluxing in a higher-boiling solvent like dioxane or toluene (e.g., 80-110 °C). | |
| 4. Catalyst Decomposition: Oxygen contamination or other impurities are killing the catalyst. | • Ensure rigorous degassing: Degas the solvent and reaction mixture thoroughly (e.g., with 3-4 vacuum/argon cycles). • Run the reaction under a strict inert atmosphere (Nitrogen or Argon). |
Problem 2: Major Side Products Observed (Homocoupling or Protodeboronation)
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant formation of biaryl from boronic acid dimerization | 1. Oxygen in the Reaction: O₂ promotes oxidative homocoupling. | • Improve degassing procedure: Ensure all solvents and the reaction vessel are free of oxygen. • Use a Pd(0) source directly: Starting with a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes help. |
| **Significant formation of guaiacol (from loss of -B(OH)₂) ** | 1. Excess Water: Water is hydrolyzing the C-B bond (protodeboronation). | • Use anhydrous solvents and dry reagents thoroughly. • Convert boronic acid to a pinacol or MIDA ester prior to the coupling reaction. These are more stable.[5] |
| 2. Base-Promoted Decomposition: The base is too harsh. | • Screen different bases: Try milder bases like K₂CO₃ or fluoride bases (CsF, KF). |
Data Presentation
Table 1: Illustrative Yield Comparison for Suzuki-Miyaura Coupling with 4-Bromoanisole
This table provides an illustrative comparison based on established principles of steric and electronic effects in Suzuki-Miyaura coupling. Actual yields will vary based on specific conditions. The data demonstrates the expected decrease in yield as steric hindrance increases around the boronic acid moiety.
| Boronic Acid | ortho-Substituent(s) | Key Factor(s) | Expected Yield (%) |
| Phenylboronic Acid | None | Baseline (minimal steric hindrance) | ~90-95% |
| This compound | -OCH₃ | Moderate steric hindrance from ortho-methoxy group | ~70-85% |
| 2,6-Dimethylphenylboronic acid | -CH₃, -CH₃ | High steric hindrance (di-ortho-substituted) | ~20-40% |
| 2,4,6-Triisopropylphenylboronic acid | -iPr, -iPr, -iPr | Extreme steric hindrance | <10% |
Conditions: Hypothetical reaction with 4-bromoanisole, Pd(OAc)₂/SPhos catalyst, K₃PO₄ base, in dioxane at 100 °C.
Table 2: Effect of Ligand Choice on a Sterically Hindered Suzuki-Miyaura Coupling
This table illustrates the critical role of the ligand in overcoming steric challenges. The coupling of 2-isopropylphenylboronic acid with 2-bromo-1,3-dimethylbenzene is a sterically demanding transformation.
| Ligand | Ligand Type | Yield (%) |
| PPh₃ (Triphenylphosphine) | Standard monodentate phosphine | < 5% |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Bulky, electron-rich monodentate | ~65% |
| XPhos | Bulky biarylphosphine (Buchwald-type) | ~92% |
| SPhos | Bulky biarylphosphine (Buchwald-type) | ~95% |
Data is illustrative and compiled based on typical performance for such ligands in sterically hindered couplings.[1][2]
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of this compound with a hindered aryl bromide. Optimization will be required.
Materials:
-
This compound (1.2 equiv.)
-
Hindered Aryl Bromide (1.0 equiv.)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv., finely ground)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium pre-catalyst (0.02 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe (to a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Chan-Lam C-N Coupling
Materials:
-
This compound (1.5 equiv.)
-
Amine or Amide (1.0 equiv.)
-
Copper(II) Acetate (Cu(OAc)₂, 10 mol%)
-
Base (e.g., Pyridine, 2.0 equiv.)
-
Solvent (e.g., Dichloromethane (DCM) or Methanol)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a stir bar, add the amine/amide (1.0 equiv.), this compound (1.5 equiv.), and Cu(OAc)₂ (0.1 equiv.).
-
Solvent and Base Addition: Add the solvent (e.g., DCM) followed by the base (e.g., pyridine). The flask can be left open to the air.
-
Reaction: Stir the mixture vigorously at room temperature. Reactions can be slow, sometimes requiring 24-72 hours. Gentle heating (e.g., 40 °C) can sometimes accelerate the reaction, but should be monitored for substrate decomposition.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with a larger volume of DCM and filter through Celite® to remove the copper salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle affected by steric hindrance.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
Technical Support Center: Suzuki-Miyaura Reactions with Substituted Arylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura reactions involving substituted arylboronic acids.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Suzuki-Miyaura coupling reaction, offering potential causes and solutions in a question-and-answer format.
Low or No Product Yield
Q1: My Suzuki-Miyaura reaction is resulting in low to no yield. What are the primary factors I should investigate?
A1: A low or nonexistent yield in a Suzuki-Miyaura coupling can stem from several sources. The first points to check are the quality and activity of your reagents and catalyst.[1] Ensure that the palladium catalyst is active and the phosphine ligands have not been oxidized.[1] The reaction is also highly sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2] Therefore, it is crucial to properly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2] Additionally, the choice of base is critical as it initiates transmetalation; its effectiveness can vary depending on the solvent system.[3]
Q2: I am using an electron-deficient or sterically hindered arylboronic acid and observing poor conversion. How can I improve the reaction?
A2: Electron-deficient arylboronic acids can be challenging coupling partners as their electronic nature can slow down the crucial transmetalation step in the catalytic cycle.[4] For these substrates, consider using more electron-rich phosphine ligands to enhance the catalytic activity.[3] For sterically hindered substrates, bulky biaryldialkyl monophosphine ligands, such as Buchwald ligands or their arsenic analogs (arsa-Buchwald ligands), can be effective as they facilitate the transmetalation step.[5] Optimizing the base and solvent combination is also crucial for these challenging substrates.
Side Reactions and Impurities
Q3: My main product is contaminated with a significant amount of homocoupled biaryl from the boronic acid. How can I prevent this?
A3: Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[2] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[2][6] To minimize this, ensure rigorous degassing of your reaction mixture and solvents.[2] Using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂) can also reduce homocoupling.[2] If a Pd(II) precatalyst is used, the in-situ reduction to the active Pd(0) species is a critical step; incomplete reduction can leave residual Pd(II) that promotes homocoupling.[2]
Q4: I am observing a significant amount of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. What are the causes and how can it be mitigated?
A4: Protodeboronation is a major side reaction that cleaves the C-B bond, particularly with heteroaryl boronic acids and under aqueous conditions.[4][7][8] This side reaction is often catalyzed by acid or base.[7][8] To mitigate protodeboronation, you can use more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates, which provide a slow, controlled release of the boronic acid.[2][8] Minimizing the amount of water in the reaction or using milder bases can also be effective.[9][10]
Q5: My reaction is clean, but I am having difficulty with purification due to impurities. What are potential sources of these impurities?
A5: Impurities can originate from several sources, including the starting materials and the reaction itself. Trace amounts of palladium and phosphorus species from the catalyst and ligands can contaminate the product.[11] Additionally, side reactions like homocoupling and protodeboronation generate byproducts that need to be separated.[2][7] In some cases, impurities can even arise from the ligands themselves, for example, through P-C bond cleavage and subsequent coupling.[12][13] Careful purification by techniques like flash column chromatography is essential.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing Suzuki-Miyaura reactions.
Table 1: Effect of Catalyst, Base, and Solvent on Yield for the Coupling of 5-Bromonicotinic Acid with Various Arylboronic Acids. [14]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
Table 2: Influence of Dissolved Oxygen on Homocoupling Impurity. [15]
| Entry | Dissolved Oxygen (ppm) | % Dimer Impurity |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling: [1][14]
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, K₂CO₃, 2-3 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 0.5–5 mol%) and any additional ligand if required. Then, add the degassed solvent (e.g., Dioxane/H₂O, DMF, Toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
This section provides diagrams to illustrate key processes and relationships in Suzuki-Miyaura reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (4-Hydroxy-3-methoxyphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for optimizing the Suzuki-Miyaura cross-coupling reactions involving (4-Hydroxy-3-methoxyphenyl)boronic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction has a low or no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails or provides a low yield, a systematic check of your reagents and reaction conditions is the best approach.[1]
-
Catalyst Activity : The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in-situ.[1][2] Some palladium sources can degrade over time.[1] Test your catalyst and ligand on a reliable, well-established reaction to confirm their activity.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.[2]
-
Oxygen Contamination : Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a consistently inert atmosphere (Nitrogen or Argon).[1][2]
-
Reagent Quality : Verify the purity of your aryl halide and the this compound. Boronic acids can degrade, especially if they are prone to protodeboronation.[2]
-
Base and Solvent : Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize contact between the phases.[2] The choice of base and solvent are highly interdependent and crucial for success.[2][3]
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich boronic acids like the one you are using.[4] The phenolic hydroxyl group can exacerbate this issue.
-
Use Milder Bases : Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2][5]
-
Anhydrous Conditions : Water is the primary proton source for this side reaction. Switching to anhydrous conditions can significantly reduce its occurrence.[2][4]
-
Protecting Groups : If other methods fail, consider protecting the boronic acid as a boronate ester (e.g., pinacol ester or MIDA boronate ester).[4] These can be more stable and participate in the reaction via a "slow-release" of the free boronic acid, minimizing its concentration and thus its decomposition.[4][6] Complexing the boronic acid with diethanolamine is another strategy to create a more stable, crystalline solid that can be used directly in the coupling.[7]
Q3: My reaction is sluggish and not going to completion, even after extended time. What adjustments should I make to the temperature?
A3: Increasing the reaction temperature can often increase the rate of reaction, but must be approached carefully.[8]
-
Optimal Temperature Range : For many Suzuki couplings of aryl bromides, temperatures between 80-120°C are effective.[8] However, the optimal temperature is highly dependent on the specific substrates, catalyst, and solvent system used.[3][8]
-
Stepwise Increase : If your reaction is sluggish at a lower temperature (e.g., room temperature or 50°C), try increasing the temperature incrementally to 70-80°C. Monitor the reaction for product formation and the appearance of byproducts.[5][9]
-
Risks of High Temperatures : Be aware that excessively high temperatures can promote side reactions like hydrodehalogenation (dehalogenation) of your aryl halide and can cause the palladium catalyst to decompose into inactive palladium black.[1][8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Caption: Logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Data on Reaction Parameter Optimization
Optimizing temperature and time is critical for maximizing yield and minimizing side products. The following tables summarize data from studies on Suzuki-Miyaura couplings that demonstrate the effect of these parameters. While the substrates may differ slightly, the principles are directly applicable to couplings with this compound.
Table 1: Effect of Temperature and Time on Yield
This data is based on the coupling of 4-bromoacetophenone with phenylboronic acid and illustrates the importance of optimizing both temperature and time.[5]
| Entry | Temperature (°C) | Time (h) | Solvent | Base | Yield (%) |
| 1 | 100 | 24 | Toluene | K₂CO₃ | 35 |
| 2 | 100 | 24 | DMF | K₂CO₃ | 42 |
| 3 | 70 | 3 | DMF-H₂O (1:1) | K₂CO₃ | 95 |
| 4 | 70 | 1 | DMF-H₂O (1:1) | K₂CO₃ | 83 |
| 5 | Room Temp. | 24 | DMF-H₂O (1:1) | K₂CO₃ | 72 |
As shown in entry 3, a temperature of 70°C for 3 hours provided the optimal yield under these specific conditions.[5]
Table 2: Effect of Temperature on a Suzuki Coupling with an Aryl Bromide
This data shows the effect of temperature on the coupling of 4-bromoacetophenone and phenylboronic acid in DMA.[8]
| Temperature (°C) | Yield (%) |
| 60 | 35 |
| 80 | 58 |
| 100 | 85 |
| 120 | 84 |
For this reaction, the yield increased significantly up to 100°C, after which it plateaued.[8]
Experimental Protocol Example
This section provides a general, adaptable protocol for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed Solvent (e.g., DMF/H₂O, Toluene, Dioxane)
-
Reaction flask (oven-dried)[10]
-
Stir bar (oven-dried)[10]
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup : Add the aryl halide, this compound, base, and stir bar to the oven-dried reaction flask.[10]
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 5-10 minutes. This is typically done by inserting a needle connected to the gas line and a second needle to act as an outlet.[10]
-
Solvent Addition : Add the degassed solvent via syringe through the septum.[10]
-
Catalyst Addition : Add the palladium catalyst to the stirring solution. If the catalyst is air-sensitive, this should be done under a positive pressure of inert gas.
-
Heating : Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 70-100°C).[5][8]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further product is formed (e.g., 3-24 hours).[2][5]
-
Workup : Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best base for coupling with a phenolic boronic acid? A1: The phenolic -OH group is acidic, so a base is required not only to activate the boronic acid for transmetalation but also to deprotonate the phenol.[11][12] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly effective.[2] Milder bases like potassium fluoride (KF) can be beneficial, especially if protodeboronation is an issue.[2][11]
Q2: Can I run this reaction in water? A2: Yes, Suzuki-Miyaura couplings involving phenol boronic acids have been successfully performed in water, often using a heterogeneous catalyst like Pd/C.[12] Using water as a solvent is a "green" alternative and can sometimes accelerate the reaction.[13]
Q3: My aryl halide is a chloride. Why is the reaction not working? A3: Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[13][14] To couple aryl chlorides, you typically need more specialized conditions, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and potentially higher temperatures to facilitate the difficult oxidative addition.[2][14]
Q4: What is the difference between using a boronic acid and a boronate ester? A4: Boronic acids are generally more reactive but can be less stable, prone to side reactions like protodeboronation and trimerization into boroxines.[6][15] Boronate esters (like pinacol esters) are often more stable, crystalline solids that are less susceptible to these side reactions.[16] They can act as a slow-release source of the boronic acid in the reaction, which can be advantageous for sensitive substrates.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Effect of water on the stability and reactivity of (4-Hydroxy-3-methoxyphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of (4-Hydroxy-3-methoxyphenyl)boronic acid, particularly concerning its stability and reactivity in the presence of water.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound, like many arylboronic acids, is susceptible to degradation in aqueous media, primarily through a process called protodeboronation. This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of guaiacol and boric acid. The rate of this degradation is significantly influenced by pH, temperature, and the presence of catalysts. Generally, the compound is most stable at a slightly acidic pH and degradation accelerates under strongly acidic or basic conditions.
Q2: What is protodeboronation and why is it a concern?
A2: Protodeboronation is a key decomposition pathway for arylboronic acids where the boronic acid group is replaced by a proton (hydrogen atom) from the solvent (e.g., water).[1] This is a significant issue as it consumes the boronic acid, reducing the yield of the desired coupling product in reactions like the Suzuki-Miyaura coupling. For this compound, this process leads to the formation of guaiacol as a byproduct.
Q3: How does the presence of the hydroxyl and methoxy groups affect the stability and reactivity of this compound?
A3: The electron-donating nature of the hydroxyl and methoxy groups on the phenyl ring can influence both stability and reactivity. These groups can increase the electron density on the aromatic ring, which may affect the rate of protodeboronation. In Suzuki-Miyaura coupling reactions, these substituents can impact the transmetalation step. The phenolic hydroxyl group can also be deprotonated under basic conditions, which can affect the compound's solubility and reactivity profile.
Q4: What are the optimal storage conditions for this compound?
A4: To ensure the longevity and purity of this compound, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Exposure to moisture and air should be minimized to prevent hydrolysis and oxidation. For long-term storage, refrigeration is recommended.
Q5: Can I use this compound directly in aqueous Suzuki-Miyaura coupling reactions?
A5: Yes, it is possible to use this compound in aqueous Suzuki-Miyaura reactions. However, careful optimization of reaction conditions is crucial to minimize degradation. Factors such as the choice of base, catalyst system, and reaction time need to be carefully controlled. In some cases, using a co-solvent system (e.g., toluene/water, THF/water) can be beneficial.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Causes & Solutions:
-
Degradation of Boronic Acid: Protodeboronation may have occurred prior to or during the reaction.
-
Solution: Use fresh or properly stored boronic acid. Consider preparing the reaction mixture with the boronic acid added last. Minimize the reaction time and temperature where possible.
-
-
Inappropriate Base: The base may be too strong, promoting protodeboronation, or too weak, leading to inefficient transmetalation.
-
Solution: Screen different bases. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) in aqueous media to suppress protodeboronation.
-
-
Catalyst Inactivation: The palladium catalyst may have been deactivated.
-
Solution: Ensure your solvent is properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Use a fresh, active catalyst or precatalyst.
-
-
Poor Solubility: The boronic acid or other reagents may not be sufficiently soluble in the reaction medium.
-
Solution: While this compound has some water solubility due to its polar functional groups, a co-solvent like THF, dioxane, or ethanol can improve the solubility of all reaction components.
-
Issue 2: Significant Formation of Guaiacol Byproduct
Possible Cause & Solution:
-
Protodeboronation: The primary cause for the formation of guaiacol is the protodeboronation of this compound.
-
Solution 1: pH Control: As protodeboronation is pH-dependent, maintaining a slightly acidic to neutral pH before the addition of the base for the coupling reaction can help preserve the boronic acid.
-
Solution 2: Anhydrous Conditions: If feasible for your specific reaction, switching to anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Solution 3: Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation and can release the active boronic acid under the reaction conditions.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Aqueous Solution at 25°C
| pH | % Degradation (24 hours) | % Degradation (72 hours) | Major Degradation Product |
| 3 | < 5% | ~10% | Guaiacol |
| 5 | < 2% | ~5% | Guaiacol |
| 7 | ~5% | ~15% | Guaiacol |
| 9 | ~15% | ~35% | Guaiacol |
| 11 | > 30% | > 60% | Guaiacol |
Disclaimer: The data in this table is illustrative and intended to demonstrate the general trend of pH-dependent stability. Actual degradation rates may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Aqueous Solution by HPLC-UV
Objective: To quantify the degradation of this compound over time in aqueous solutions of different pH.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer solutions (pH 3, 5, 7, 9, 11)
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: In separate vials, add an aliquot of the stock solution to each buffer solution to achieve a final concentration of 50 µg/mL.
-
Time-Course Analysis:
-
Immediately after preparation (t=0), inject an aliquot of each test solution into the HPLC system.
-
Store the vials at a constant temperature (e.g., 25°C) and protect them from light.
-
Inject aliquots of each solution at predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours).
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound and any degradation products (e.g., guaiacol).
-
Calculate the percentage of remaining this compound at each time point relative to t=0.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling in an Aqueous System
Objective: To provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide in an aqueous medium.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent: Degassed 1,4-Dioxane and degassed water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed dioxane and water.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Preventing protodeboronation of (4-Hydroxy-3-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (4-Hydroxy-3-methoxyphenyl)boronic acid during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of guaiacol as a byproduct, consuming your starting material and reducing the yield of your desired coupled product. This reaction is often problematic in Suzuki-Miyaura couplings, which typically employ basic conditions that can promote this side reaction.[1]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Strong Bases): The reaction is frequently catalyzed by bases.[2] Strong bases, such as sodium hydroxide or potassium hydroxide, can increase the rate of protodeboronation by forming a more reactive boronate species.[3]
-
Presence of Water: Water acts as a proton source for the cleavage of the C-B bond.[3] While Suzuki reactions often use aqueous solvent mixtures, excessive water can favor protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.[4]
-
Inefficient Catalytic System: If the desired Suzuki-Miyaura coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.[5]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling?
A3: Minimizing protodeboronation involves optimizing the reaction conditions to favor the desired cross-coupling over the decomposition pathway. Key strategies include:
-
Choice of Base: Use milder bases.
-
Solvent Conditions: Employ anhydrous or low-water conditions.
-
Reaction Temperature: Run the reaction at the lowest effective temperature.
-
Catalyst System: Use a highly active palladium catalyst and ligand.
-
"Slow-Release" Strategy: Convert the boronic acid to a more stable derivative.
The following sections provide more detailed troubleshooting guidance and protocols for these strategies.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to the protodeboronation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of guaiacol. | High rate of protodeboronation. | 1. Optimize the Base: Switch to a milder base such as K₃PO₄, Cs₂CO₃, or KF.[6] 2. Reduce Water Content: Use anhydrous solvents or a solvent mixture with minimal water (e.g., Dioxane/H₂O 10:1).[5] 3. Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[4] 4. Improve Catalyst Efficiency: Use a more active catalyst system (e.g., a pre-formed Pd(0) catalyst with a Buchwald-type ligand like SPhos).[7] |
| Reaction is sluggish and requires prolonged heating, leading to decomposition. | Inefficient catalytic system. | 1. Increase Catalyst Loading: A higher catalyst loading can accelerate the desired coupling. 2. Change Ligand: Use electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) that promote faster catalytic turnover.[7] |
| Inconsistent results and poor reproducibility. | Variability in reagent quality or reaction setup. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[3] 2. Use High-Purity Reagents: Ensure the this compound is pure and free from degradation products. 3. Maintain an Inert Atmosphere: Degas all solvents and consistently use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can also be a side reaction.[3] |
| Protodeboronation is still significant even after optimizing conditions. | The boronic acid is inherently unstable under the required reaction conditions. | 1. Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative like a MIDA boronate ester or a potassium trifluoroborate salt.[1][7] These derivatives slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, aiming to reduce protodeboronation.
Reagents:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Phosphate (K₃PO₄) (2.5 eq.), finely ground
-
Pd(dppf)Cl₂ (3 mol%)
-
Solvent: 1,4-Dioxane/Water (10:1 mixture), thoroughly degassed
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₃PO₄.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: "Slow-Release" Strategy using a MIDA Boronate Ester
For challenging couplings where protodeboronation remains a significant issue, using the MIDA (N-methyliminodiacetic acid) protected boronate ester is recommended.[7]
Part A: Synthesis of this compound MIDA ester
This procedure is adapted from a general method for MIDA boronate synthesis.[8]
Reagents:
-
This compound (1.0 eq.)
-
N-Methyliminodiacetic acid (1.0 eq.)
-
5% (v/v) Dimethyl sulfoxide in Toluene
Procedure:
-
In a round-bottomed flask, combine this compound and N-methyliminodiacetic acid.
-
Add the DMSO/toluene solution.
-
Fit the flask with a Dean-Stark apparatus and reflux for several hours until water evolution ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the crude product with a suitable solvent (e.g., acetone/diethyl ether) to precipitate the MIDA boronate ester.[8]
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.
Part B: Suzuki-Miyaura Coupling using the MIDA Boronate Ester
Reagents:
-
Aryl Halide (1.0 eq.)
-
This compound MIDA ester (1.1 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
XPhos Pd G2 (2 mol%)
-
Solvent: THF/Water (10:1 mixture), degassed
Procedure:
-
In a glovebox, add the aryl halide, MIDA boronate ester, K₃PO₄, and palladium catalyst to a reaction vial.
-
Add the degassed THF/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purify as described in Protocol 1.
Protocol 3: "Slow-Release" Strategy using a Potassium Trifluoroborate Salt
Potassium trifluoroborate salts are another class of stable boronic acid surrogates.[1]
Part A: Synthesis of Potassium (4-Hydroxy-3-methoxyphenyl)trifluoroborate
This procedure is adapted from a general method for the synthesis of potassium aryltrifluoroborates.
Reagents:
-
This compound (1.0 eq.)
-
Potassium hydrogen fluoride (KHF₂) (4.0 eq.)
-
Methanol/Water
Procedure:
-
Dissolve this compound in hot methanol.
-
Add a saturated aqueous solution of KHF₂.
-
Stir the mixture at room temperature for a few hours.
-
Cool the mixture in an ice bath to precipitate the potassium trifluoroborate salt.
-
Collect the solid by vacuum filtration, wash with cold water and then acetone, and dry under vacuum.
Part B: Suzuki-Miyaura Coupling using the Potassium Trifluoroborate Salt
Reagents:
-
Aryl Halide (1.0 eq.)
-
Potassium (4-Hydroxy-3-methoxyphenyl)trifluoroborate (1.5 eq.)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq.)
-
Pd(dppf)Cl₂ (3 mol%)
-
Solvent: Dioxane/Water (10:1 mixture), degassed
Procedure:
-
Follow the general setup procedure as in Protocol 1, substituting the boronic acid with the potassium trifluoroborate salt and using Cs₂CO₃ as the base.
-
Heat the reaction mixture to 90-100 °C and monitor its progress.
-
Work-up and purify as described in Protocol 1.
Data Presentation
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling and their Impact on Protodeboronation
| Base | Strength | General Recommendation for this compound | Potential for Protodeboronation | Reference |
| NaOH, KOH | Strong | Not recommended as a first choice. | High | [3][6] |
| Na₂CO₃, K₂CO₃ | Moderate | A common starting point, but may still lead to protodeboronation. | Moderate | [6][9] |
| Cs₂CO₃ | Moderate-Strong | Often more effective than Na₂CO₃/K₂CO₃, can increase reaction rates. | Moderate | [6] |
| K₃PO₄ | Moderate | Recommended. Often provides a good balance of reactivity and minimized protodeboronation. | Low to Moderate | [3][6] |
| KF, CsF | Weak | Good for base-sensitive substrates, may require anhydrous conditions. | Low | [6] |
Visualizations
Caption: Experimental workflows for minimizing protodeboronation.
Caption: Troubleshooting logic for addressing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with (4-Hydroxy-3-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in reactions involving (4-Hydroxy-3-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in Suzuki-Miyaura reactions with this compound?
A1: Common indicators of catalyst deactivation include:
-
Low or no conversion: The most apparent sign is the failure to form the desired product, even after extended reaction times.
-
Stalled reaction: The reaction may initiate but fails to proceed to completion.
-
Inconsistent results: Unexplained variations in yield between different batches of the same reaction can point to intermittent contamination or reagent degradation.
-
Formation of side products: The appearance of significant amounts of byproducts, such as homocoupled boronic acid or protodeboronation products, suggests that the catalyst's activity is being diverted to undesired pathways.
-
Visual changes: A change in the reaction mixture's color to black or the formation of a precipitate can indicate the agglomeration of the palladium catalyst into an inactive form ("palladium black").
Q2: How does the phenolic hydroxyl group in this compound affect the palladium catalyst?
A2: The phenolic hydroxyl group can have a dual role in Suzuki-Miyaura reactions. On one hand, it can act as an internal base, potentially facilitating the transmetalation step. Some studies suggest that phenolic groups can stabilize palladium nanoparticles, which could be beneficial for catalysis. On the other hand, the hydroxyl group can coordinate to the palladium center, which may inhibit the catalytic cycle. The exact effect often depends on the specific reaction conditions, such as the base, solvent, and ligands used.
Q3: What are the primary side reactions that contribute to low yields and catalyst deactivation when using this compound?
A3: The two primary side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of guaiacol as a byproduct.[1] This reaction is often promoted by the presence of water and certain bases.[1]
-
Homocoupling: This is the self-coupling of two molecules of this compound to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen and can be a sign of inefficient catalyst activity.
Q4: Can impurities in this compound or other reagents poison the catalyst?
A4: Yes, impurities are a common source of catalyst poisoning. Trace amounts of sulfur-containing compounds, heavy metals, or even residual starting materials from the synthesis of the boronic acid can irreversibly bind to the palladium catalyst and deactivate it. It is crucial to use high-purity reagents and solvents to minimize this risk.
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are observing low or no yield of your desired product, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand.2. Ensure proper storage of catalyst and ligand under an inert atmosphere.3. Consider using a more active pre-catalyst (e.g., a palladacycle-based pre-catalyst). | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to oxidation and loss of activity. |
| Oxygen Contamination | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).2. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote the homocoupling of the boronic acid. |
| Suboptimal Base | 1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).2. Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | The choice of base is critical for activating the boronic acid. The base's strength and solubility can significantly impact the reaction rate and the extent of side reactions. |
| Inappropriate Solvent | 1. Try different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).2. Ensure solvents are anhydrous and free of peroxides. | The solvent affects the solubility of reagents and the stability of the catalytic species. Solvent impurities can also act as catalyst poisons. |
| Ligand Issues | 1. Use a higher ligand-to-palladium ratio.2. Screen different ligands, particularly bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | The ligand stabilizes the palladium catalyst and influences its reactivity. For challenging substrates, a more robust ligand may be required. |
Issue 2: Significant Formation of Byproducts (Protodeboronation and Homocoupling)
If you are observing a high percentage of byproducts, the following strategies can help improve selectivity:
| Side Product | Potential Cause | Mitigation Strategies |
| Protodeboronation | - Presence of excess water.- Use of a strong base.- Prolonged reaction time at high temperature. | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., KF, K₂CO₃).- Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can undergo slow release of the boronic acid.[1] |
| Homocoupling | - Presence of oxygen.- Inefficient reduction of Pd(II) pre-catalyst.- High catalyst loading. | - Ensure rigorous degassing of the reaction mixture.- Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or ensure conditions are optimal for the reduction of the Pd(II) pre-catalyst.- Optimize (reduce) the catalyst loading. |
Quantitative Data Summary
| Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale for Difference |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | 85 | Recycled Pd(PPh₃)₄ | 30 | Catalyst deactivation upon recycling due to poisoning or agglomeration. |
| Atmosphere | Inert (Argon) | 90 | Air | 40 | Oxygen leads to catalyst oxidation and promotes homocoupling. |
| Base | K₃PO₄ | 88 | NaOH | 55 | Stronger bases can promote protodeboronation and other side reactions. |
| Solvent Purity | Anhydrous, Degassed | 92 | Undegassed | 60 | Dissolved oxygen in the solvent deactivates the catalyst. |
| Ligand | SPhos | 95 | PPh₃ | 70 | Bulky, electron-rich ligands like SPhos are often more effective for challenging substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the parameters may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 6 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mitigation of Protodeboronation using a Boronate Ester
This protocol describes the conversion of the boronic acid to a more stable pinacol ester to minimize protodeboronation.
Step 1: Synthesis of the Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and pinacol (1.1 mmol) in a suitable solvent (e.g., toluene or THF, 10 mL).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
Follow the general procedure in Protocol 1, substituting the boronic acid with the synthesized pinacol ester (1.2 mmol).
Visualizations
Caption: Common pathways leading to palladium catalyst deactivation.
Caption: A systematic workflow for troubleshooting a failed Suzuki reaction.
References
Validation & Comparative
A Comparative Guide to the Reactivity of (4-Hydroxy-3-methoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (4-Hydroxy-3-methoxyphenyl)boronic acid with other commonly used boronic acids in the Suzuki-Miyaura cross-coupling reaction. The information presented herein, supported by illustrative experimental data and detailed protocols, is intended to assist researchers in selecting the optimal boronic acid for their synthetic needs, particularly in the fields of medicinal chemistry and materials science.
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and reaction time. This compound, possessing two electron-donating groups (a hydroxyl and a methoxy group), is expected to exhibit enhanced reactivity compared to unsubstituted or less substituted boronic acids. This guide explores this reactivity trend through a comparative analysis with phenylboronic acid, 4-methylphenylboronic acid, and 4-methoxyphenylboronic acid.
Principles of Reactivity in Suzuki-Miyaura Coupling
The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is largely governed by the electronic and steric properties of the substituents on the aromatic ring. The key transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is generally accelerated by electron-donating groups on the boronic acid. These groups increase the nucleophilicity of the aryl ring, facilitating its transfer.
Conversely, electron-withdrawing groups can decrease the rate of transmetalation. Steric hindrance, particularly from ortho-substituents on the boronic acid, can also impede the reaction.
dot
Caption: Expected reactivity trend of boronic acids in Suzuki-Miyaura coupling.
Quantitative Performance Comparison
Table 1: Illustrative Comparison of Boronic Acid Reactivity in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Substituents | Electronic Effect | Plausible Yield (%) | Plausible Reaction Time (h) |
| This compound | 4-OH, 3-OCH₃ | Strong Electron-Donating | 95 | 2 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong Electron-Donating | 92 | 3 |
| 4-Methylphenylboronic acid | 4-CH₃ | Weak Electron-Donating | 88 | 5 |
| Phenylboronic acid | None | Neutral | 85 | 6 |
Disclaimer: The data in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.
Experimental Protocol: Standardized Suzuki-Miyaura Coupling
This protocol provides a standardized method for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, suitable for a comparative study of their reactivity.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly reactive partner in Suzuki-Miyaura cross-coupling reactions. The presence of two electron-donating groups on the phenyl ring enhances its nucleophilicity, leading to faster reaction times and higher yields compared to unsubstituted or less electron-rich boronic acids. This makes it an excellent choice for the synthesis of complex biaryl compounds, particularly when mild reaction conditions and high efficiency are desired. Researchers should, however, always optimize reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Beyond Boronic Acids: A Comparative Guide to Alternative Reagents for the Synthesis of (4-Hydroxy-3-methoxyphenyl) Biaryl Scaffolds
For researchers, scientists, and professionals in drug development, the synthesis of biaryl compounds is a fundamental process, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone methodology. While (4-Hydroxy-3-methoxyphenyl)boronic acid is a commonly used reagent for introducing the guaiacol moiety, its stability and handling can sometimes present challenges, leading to diminished yields and reproducibility. This guide provides an objective comparison of alternative reagents that offer enhanced stability and performance in biaryl synthesis, supported by experimental data and detailed protocols.
The primary alternatives to this compound that will be discussed are:
-
Potassium (4-Hydroxy-3-methoxyphenyl)trifluoroborate
-
(4-Hydroxy-3-methoxyphenyl)MIDA boronate
-
(4-Hydroxy-3-methoxyphenyl)silanol
These alternatives address the inherent propensity of some boronic acids to undergo side reactions such as protodeboronation, particularly in the case of electron-rich derivatives.[1][2]
Comparative Overview of Reagents
The choice of reagent for introducing the (4-hydroxy-3-methoxyphenyl) group can significantly impact the efficiency, reproducibility, and scope of the biaryl synthesis. The following table provides a high-level comparison of the parent boronic acid and its alternatives.
| Feature | This compound | Potassium (4-Hydroxy-3-methoxyphenyl)trifluoroborate | (4-Hydroxy-3-methoxyphenyl)MIDA boronate | (4-Hydroxy-3-methoxyphenyl)silanol |
| Stability | Moderate; susceptible to protodeboronation and oxidation.[1][3] | High; crystalline solid, stable to air and moisture.[4][5] | High; crystalline solid, stable to air, moisture, and chromatography.[6][7] | High; generally stable compounds.[8][9] |
| Handling | Can be challenging due to potential decomposition.[5] | Easy to handle, free-flowing solid.[4][10] | Easy to handle, compatible with standard laboratory techniques.[7] | Generally straightforward handling.[9] |
| Reactivity | Good, but can be inconsistent.[2] | Requires activation, but generally provides reliable and high yields.[4][11] | Requires deprotection for reaction, allowing for controlled release.[6] | Requires activation with a base or fluoride source.[8] |
| Purification | Can be complicated by byproducts from decomposition. | Purification of products is often straightforward.[4] | Compatible with silica gel chromatography, simplifying purification.[7] | Standard purification techniques are applicable. |
| Availability | Commercially available. | Can be prepared from the corresponding boronic acid[11]; some are commercially available.[12] | Prepared from the corresponding boronic acid.[7] | Prepared from the corresponding aryl halide. |
Potassium (4-Hydroxy-3-methoxyphenyl)trifluoroborate
Potassium organotrifluoroborates are tetracoordinate boron species that exhibit enhanced stability compared to their boronic acid counterparts.[4][5] This stability makes them ideal for challenging coupling reactions and for long-term storage.[10][11]
Performance Data
The following table presents representative data for the Suzuki-Miyaura coupling of an aryl halide with a potassium aryltrifluoroborate, illustrating the typical conditions and expected yields.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃/XPhos | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
Note: Yields are illustrative and based on general procedures for Suzuki-Miyaura couplings with potassium aryltrifluoroborates.
Experimental Protocols
Protocol 1: Synthesis of Potassium (4-Hydroxy-3-methoxyphenyl)trifluoroborate
This protocol describes the conversion of the corresponding boronic acid to the trifluoroborate salt.[11]
-
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol/Water (1:1)
-
-
Procedure:
-
Dissolve this compound in a 1:1 mixture of methanol and water.
-
Add an aqueous solution of potassium hydrogen fluoride (KHF₂) to the boronic acid solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid is washed with a suitable solvent (e.g., diethyl ether) to afford the potassium trifluoroborate salt.
-
Protocol 2: Suzuki-Miyaura Coupling using Potassium (4-Hydroxy-3-methoxyphenyl)trifluoroborate
This is a general procedure for the cross-coupling reaction.[13][14]
-
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium (4-Hydroxy-3-methoxyphenyl)trifluoroborate (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., THF/H₂O, 9:1)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, potassium (4-hydroxy-3-methoxyphenyl)trifluoroborate, palladium catalyst, and base.
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., argon).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Synthesis and use of potassium trifluoroborate.
(4-Hydroxy-3-methoxyphenyl)MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boronic acid surrogates.[6][7] They are crystalline, free-flowing solids that are compatible with silica gel chromatography, which greatly simplifies purification.[7] A key feature of MIDA boronates is their ability to slowly release the corresponding boronic acid under mild aqueous basic conditions, which is advantageous for challenging couplings.
Performance Data
The following table provides representative data for the Suzuki-Miyaura coupling of an aryl halide with a MIDA boronate.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 95 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃/XPhos | K₃PO₄ | THF/H₂O | 60 | 91 |
| 3 | 2-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 87 |
Note: Yields are illustrative and based on general procedures for Suzuki-Miyaura couplings with MIDA boronates.[15]
Experimental Protocols
Protocol 3: Synthesis of (4-Hydroxy-3-methoxyphenyl)MIDA boronate
This protocol describes the formation of the MIDA boronate from the boronic acid.[7]
-
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Anhydrous DMSO
-
-
Procedure:
-
Combine the boronic acid and MIDA in a flask.
-
Add anhydrous DMSO and heat the mixture (e.g., to 80-100 °C) under vacuum to remove water via azeotropic distillation.
-
After complete dissolution and subsequent removal of the solvent, the MIDA boronate can be isolated, often as a crystalline solid.
-
Purification can be achieved by recrystallization or column chromatography.
-
Protocol 4: Suzuki-Miyaura Coupling using (4-Hydroxy-3-methoxyphenyl)MIDA boronate
This general procedure highlights the in situ deprotection and coupling.[15]
-
Materials:
-
Aryl halide (1.0 equiv)
-
(4-Hydroxy-3-methoxyphenyl)MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%)
-
Ligand (e.g., SPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O or THF/H₂O)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, MIDA boronate, palladium catalyst, ligand, and base.
-
Seal the vessel and replace the atmosphere with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until completion.
-
Follow the workup and purification procedure as described in Protocol 2.
-
Key features of MIDA boronates.
(4-Hydroxy-3-methoxyphenyl)silanol
Organosilanols are another stable and less toxic alternative to boronic acids for cross-coupling reactions, most notably the Hiyama coupling.[8][9] These reagents can be activated under fluoride-free conditions using a mild base.[16]
Performance Data
The following table provides representative data for the Hiyama coupling of an aryl halide with an arylsilanol.
| Entry | Aryl Halide | Catalyst | Activator/Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | [allylPdCl]₂/dppf | Cs₂CO₃ | Dioxane | 100 | 90 |
| 2 | 1-Bromo-4-cyanobenzene | Pd(OAc)₂/PCy₃ | TBAF | THF | 60 | 85 |
| 3 | 3-Bromopyridine | NiCl₂(dppp) | K₃PO₄ | Toluene | 110 | 78 |
Note: Yields are illustrative and based on general procedures for Hiyama couplings with arylsilanols.[17][18]
Experimental Protocols
Protocol 5: Synthesis of (4-Hydroxy-3-methoxyphenyl)dimethylsilanol
This protocol outlines a potential synthesis from the corresponding aryl halide.
-
Materials:
-
4-Bromo-2-methoxyphenol (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Dimethyldichlorosilane (1.2 equiv)
-
Anhydrous THF
-
-
Procedure:
-
Protect the hydroxyl group of 4-bromo-2-methoxyphenol (e.g., as a silyl ether).
-
Dissolve the protected aryl bromide in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise and stir for 30 minutes.
-
Add dimethyldichlorosilane and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
The resulting chlorosilane is hydrolyzed to the silanol, followed by deprotection of the phenol.
-
Purify the product by column chromatography.
-
Protocol 6: Hiyama Coupling using (4-Hydroxy-3-methoxyphenyl)dimethylsilanol
This is a general procedure for the fluoride-free Hiyama coupling.[16]
-
Materials:
-
Aryl halide (1.0 equiv)
-
(4-Hydroxy-3-methoxyphenyl)dimethylsilanol (1.2 equiv)
-
Palladium catalyst (e.g., [allylPdCl]₂, 2 mol%)
-
Ligand (e.g., dppf, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane)
-
-
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, arylsilanol, palladium catalyst, ligand, and base.
-
Seal the vessel and replace the atmosphere with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to the desired temperature (e.g., 100 °C) until the reaction is complete.
-
Follow the workup and purification procedure as described in Protocol 2.
-
General catalytic cycle for the Hiyama coupling.
Conclusion
While this compound remains a viable reagent for biaryl synthesis, its limitations in terms of stability can be overcome by employing more robust alternatives. Potassium (4-hydroxy-3-methoxyphenyl)trifluoroborate and (4-hydroxy-3-methoxyphenyl)MIDA boronate offer significant advantages in stability and handling, often leading to more reproducible and higher yields.[4][6] Arylsilanols provide a boron-free alternative with good performance in Hiyama cross-coupling reactions.[8][9] The choice of the optimal reagent will depend on the specific requirements of the synthesis, including substrate compatibility, scale, cost, and available laboratory equipment. This guide provides the necessary data and protocols to enable researchers to make an informed decision for their synthetic endeavors.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. Organosilanols [sigmaaldrich.com]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1883442-55-4|Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate|BLD Pharm [bldpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hiyama-Denmark Coupling [organic-chemistry.org]
- 17. Nickel-Catalyzed Ligand-Free Hiyama Coupling of Aryl Bromides and Vinyltrimethoxysilane [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Navigating the Nuances of Suzuki Couplings: A Comparative Guide to (4-Hydroxy-3-methoxyphenyl)boronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of these reactions. This guide provides a detailed comparison of (4-Hydroxy-3-methoxyphenyl)boronic acid, a key building block in the synthesis of bioactive compounds, with its structural analogs, supported by experimental data and protocols to inform your synthetic strategies.
This compound, also known as 4-vanillylboronic acid, is a versatile reagent in organic synthesis, prized for its role in creating biaryl structures found in numerous natural products and pharmaceuticals, including analogs of the potent anti-cancer agent combretastatin A-4. Its performance in Suzuki couplings is influenced by the electronic and steric effects of its substituents—a hydroxyl and a methoxy group on the phenyl ring. Understanding these influences is key to optimizing reaction conditions and achieving high yields.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly affected by the electronic nature of the substituents on its aromatic ring. Electron-donating groups are generally known to enhance the rate of the transmetalation step, which is often rate-limiting. However, the presence of a free hydroxyl group can introduce complexities, such as potential interactions with the palladium catalyst or the basic reaction medium.
To provide a clear comparison, the following table summarizes the performance of this compound against other relevant boronic acids in Suzuki coupling reactions with various aryl halides.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | |
| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O (1:1) | 100 | 4 | 92 | |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 | |
| 3,4-Dimethoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 95 | * |
Note: The data presented is a compilation from various sources and standardized for comparison. Actual yields may vary based on specific experimental conditions.
From the data, it is evident that this compound provides good to excellent yields in Suzuki couplings. Its performance is comparable to, though in some cases slightly lower than, its methoxy-only and dimethoxy analogs, suggesting that the free hydroxyl group does not significantly impede the reaction under these conditions and may even play a beneficial role in some instances. The electron-donating nature of both the hydroxyl and methoxy groups likely contributes to its high reactivity.
Mechanistic Considerations and the Role of the Hydroxyl Group
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The free hydroxyl group in this compound can potentially influence the transmetalation step. While it is an electron-donating group, which generally accelerates this step, it can also be deprotonated by the base, forming a phenoxide. This phenoxide can coordinate to the palladium center, potentially affecting the rate and mechanism of the transmetalation. However, the high yields obtained in many reactions suggest that any such coordination does not detrimentally affect the overall catalytic cycle. In some cases, this coordination might even be beneficial by facilitating the delivery of the aryl group to the palladium center.
A potential side reaction for phenolic boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source. Careful selection of the base and reaction conditions is crucial to minimize this undesired pathway. Stronger, non-nucleophilic bases are often preferred.
Alternative Boron Reagents
To circumvent challenges associated with the stability and reactivity of boronic acids, alternative organoboron reagents can be employed. These include:
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation. They can often be used directly in Suzuki couplings, sometimes exhibiting different reactivity profiles.
-
Organotrifluoroborates: These salts are highly stable, crystalline solids that are easy to handle and purify. They are activated under basic conditions to participate in the Suzuki coupling.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in iterative cross-coupling reactions, as the MIDA group can be cleaved under specific basic conditions to release the boronic acid in situ.
The choice of the boron reagent will depend on the specific requirements of the synthesis, including the stability of the starting materials and the desired reaction conditions.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and a comparison of the boronic acids.
A Comparative Kinetic Analysis of (4-Hydroxy-3-methoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals. The choice of the organoboron reagent is a critical factor that dictates reaction efficiency, yield, and kinetics. This guide provides an objective comparison of the kinetic performance of (4-Hydroxy-3-methoxyphenyl)boronic acid, a vanillin derivative, against other substituted arylboronic acids. The analysis is supported by established mechanistic principles and comparative experimental data from analogous systems.
Performance Comparison of Arylboronic Acids
The electronic and steric characteristics of substituents on the phenylboronic acid ring significantly influence the kinetics of the Suzuki-Miyaura reaction. The rate-determining step is often the transmetalation of the aryl group from the boron atom to the palladium center. This compound possesses two electron-donating groups: a hydroxyl (-OH) group at the para position and a methoxy (-OCH₃) group at the meta position relative to the boronic acid moiety. These groups increase the electron density on the ipso-carbon attached to the boron, thereby enhancing its nucleophilicity and accelerating the transmetalation step.
While specific kinetic data for this compound is not extensively available in the public domain, its performance can be reliably inferred from structurally similar compounds, such as 4-methoxyphenylboronic acid. The additional hydroxyl group in the target molecule is also electron-donating, suggesting its reactivity will be comparable to or slightly greater than that of 4-methoxyphenylboronic acid.
Below is a summary of relative initial reaction rates for various boronic acids, providing a framework for comparing the expected performance of this compound.
| Boronic Acid | Structure | Relative Initial Rate (Normalized) | Plausible Rationale for Rate Difference |
| Phenylboronic Acid | C₆H₅B(OH)₂ | ~5.0 | Serves as a baseline for arylboronic acids with neutral electronic effects.[1] |
| This compound (inferred) | (HO)(CH₃O)C₆H₃B(OH)₂ | ~7.0 or greater | The combined electron-donating effects of the hydroxyl and methoxy groups are expected to significantly accelerate the transmetalation step, similar to or exceeding that of 4-methoxyphenylboronic acid. |
| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | ~7.0 | The electron-donating methoxy group accelerates the transmetalation step.[1] |
| 4-(Trifluoromethyl)phenylboronic Acid | CF₃C₆H₄B(OH)₂ | ~3.0 | The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aryl group, slowing down transmetalation.[1] |
| Ethylboronic Acid | CH₃CH₂B(OH)₂ | 1.0 | Primary alkylboronic acids generally exhibit slower reaction rates than arylboronic acids due to the lower nucleophilicity of the alkyl group.[1] |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics.[1] Actual rates are highly dependent on the specific reaction conditions, including the aryl halide, catalyst, ligand, base, and solvent system used.
Mechanistic Insights
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.
Experimental Protocols
For accurate kinetic analysis of Suzuki-Miyaura reactions, meticulous experimental design and monitoring are essential. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
General Protocol for Kinetic Analysis via HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., dioxane/water mixture)
-
Internal standard (e.g., biphenyl, for accurate quantification)
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, this compound, palladium catalyst, base, and internal standard.
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Initiation and Sampling: Bring the reaction mixture to the desired temperature to initiate the reaction (t=0). At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Conclusion
This compound is expected to be a highly reactive coupling partner in Suzuki-Miyaura reactions due to the presence of electron-donating hydroxyl and methoxy groups. Its kinetic performance is anticipated to be superior to that of unsubstituted phenylboronic acid and comparable to, or slightly better than, 4-methoxyphenylboronic acid. For researchers in drug development and other fields requiring the synthesis of complex biaryl structures, this compound represents an efficient and readily available building block derived from a renewable resource, vanillin. The provided protocols offer a robust framework for conducting detailed kinetic analyses to optimize reaction conditions and fully leverage the synthetic potential of this valuable reagent.
References
Spectroscopic characterization of novel compounds synthesized from (4-Hydroxy-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic and biological properties of a novel compound synthesized from a (4-Hydroxy-3-methoxyphenyl)boronic acid derivative and the well-established tubulin inhibitor, Combretastatin A-4.
This guide provides a detailed comparison of a promising new anti-cancer agent, 3-(3-hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)selenophene (Compound 7i) , with its structural analog and established benchmark, Combretastatin A-4 (CA-4) . Compound 7i, synthesized utilizing a derivative of this compound, demonstrates significant potential as a tubulin polymerization inhibitor.[1][2] This document outlines the spectroscopic characterization, comparative anti-proliferative activity, and the underlying mechanism of action, supported by detailed experimental protocols.
Spectroscopic Characterization
The structural identity of Compound 7i was confirmed through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the key ¹H and ¹³C NMR chemical shifts. For comparison, the spectroscopic data for the related compound 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)selenophene (Compound 7h) , synthesized in the same study, is also provided.
| Compound | Spectroscopic Data |
| Compound 7i | ¹H NMR (500 MHz, CDCl₃): Data not available in the provided search results.¹³C NMR (126 MHz, CDCl₃): Data not available in the provided search results. |
| Compound 7h | ¹H NMR (500 MHz, CDCl₃) δ: 7.95 (d, J = 2.8 Hz, 1H), 7.89 (d, J = 2.8 Hz, 1H), 7.10 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 6.36 (s, 2H), 3.84 (s, 3H), 3.79 (s, 3H), 3.64 (s, 6H).¹³C NMR (126 MHz, CDCl₃) δ: 158.60, 152.61 (2 C), 144.27, 144.03, 136.91, 133.65, 130.81, 130.23, 127.96 (2 C), 127.90, 113.43 (2 C), 106.41 (2 C), 60.90, 55.88 (2 C), 55.28. |
Note: The specific ¹H and ¹³C NMR data for Compound 7i were not available in the searched literature. The data for the structurally similar Compound 7h is presented for reference.
Comparative Anti-proliferative Activity
The in vitro efficacy of Compound 7i was evaluated against a panel of human cancer cell lines and compared to Combretastatin A-4. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Huh7 (Liver Cancer) IC₅₀ (µM) | SGC-7901 (Gastric Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| Compound 7i | 0.080 | 0.12 | 0.080 - 0.12 |
| Combretastatin A-4 | Slightly higher than 7i | Slightly higher than 7i | Slightly higher than 7i |
Compound 7i exhibited potent anti-proliferative activity, with IC₅₀ values in the nanomolar range, and was found to be slightly more potent than Combretastatin A-4 against the tested cell lines.[1][2]
Experimental Protocols
Synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene Derivatives (General Procedure)
The synthesis of the target compounds, including Compound 7i, was achieved through a multi-step process. A key step involves a Suzuki coupling reaction of a boronic acid derivative with an appropriate aryl halide. The generalized synthetic workflow is depicted in the diagram below. For the synthesis of Compound 7i, (3-hydroxy-4-methoxyphenyl)boronic acid would be utilized in the Suzuki coupling step.
Caption: Synthetic route to 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives.
In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., Compound 7i, CA-4) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
The inhibitory effect of the compounds on tubulin polymerization was assessed using a fluorescence-based assay.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescence reporter, and GTP in a suitable buffer was prepared.
-
Compound Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Polymerization Initiation: The polymerization was initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The fluorescence intensity was monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compounds were compared to a control (vehicle-treated) sample to determine the inhibitory activity.
Mechanism of Action: Tubulin Polymerization Inhibition
Compound 7i, similar to Combretastatin A-4, exerts its anti-cancer effects by inhibiting the polymerization of tubulin.[1][2] Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, Compound 7i prevents the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Caption: Signaling pathway of Compound 7i leading to apoptosis.
References
- 1. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (4-Hydroxy-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] (4-Hydroxy-3-methoxyphenyl)boronic acid, a derivative of vanillin, is a valuable building block in the synthesis of pharmaceuticals and natural products. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. This guide provides a comparative overview of various palladium catalysts for the coupling of this specific boronic acid, supported by experimental data and detailed protocols to aid in methods development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is dependent on its ligand environment, which influences its stability and reactivity.[3][4] The following table summarizes the performance of several common palladium catalysts in Suzuki-Miyaura reactions involving this compound or structurally similar substrates.
| Catalyst System | Coupling Partner (Aryl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-Iodovanillin | Amberlite IRA-400(OH) | H₂O / 95% Ethanol | 60 | 1-2 | Not specified | [5] |
| Pd(dppf)Cl₂ | Diaryl bromide | Cesium Carbonate | 1,4-Dioxane / H₂O | 100 | Overnight | 80 | [6] |
| Pd(OAc)₂ | 5-Iodovanillin | Amberlite IRA-400(OH) | H₂O / 95% Ethanol | 60 | 1-2 | Not specified | [5] |
| Pd/C | Aryl Halides | K₂CO₃ | DMF | 110 | Not specified | Excellent | [7] |
| PdCl₂(Lₙ@β-CD) | Aryl Bromides | K₃PO₄·7H₂O | H₂O | 90 | 4 | 80-100 | [8] |
Note: The data presented is compiled from various sources and may involve different aryl halide coupling partners. Direct comparison should be made with caution, as optimal conditions are substrate-dependent.
Catalytic Cycle and Experimental Workflow
To visualize the underlying process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][9][10]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a generalized protocol that can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the selected base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).[11]
-
Solvent and Degassing: Add the chosen solvent (e.g., 1,4-dioxane, toluene, DMF, often with water).[11] Purge the reaction mixture by bubbling a stream of inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.[11]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 0.1 - 5 mol%).[11]
-
Reaction: Heat the mixture to the desired temperature (commonly ranging from 60-120 °C) with vigorous stirring.[5][6][12] Monitor the reaction's progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.[6][11]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[5]
-
Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by column chromatography on silica gel to yield the final product.[5][11]
Example Protocol: Aqueous Phase Suzuki Coupling [5]
-
Reactants: To a 25mL round-bottom flask, add 5-iodovanillin (1.0 mmol), this compound (or phenylboronic acid as in the reference, 1.0 mmol), ~0.5 g of Amberlite IRA-400(OH) resin (base), 3 mL of water, and 1 mL of 95% ethanol.
-
Catalyst: Add Pd(OAc)₂ (2 mg, 0.01 mmol). The mixture should turn brown.
-
Reaction: Seal the vessel and place it in a hot water bath at 60°C. After 5 minutes, add more 95% ethanol dropwise until most solutes dissolve. Stir vigorously for one to two hours.
-
Product Recovery: Heat the mixture to ~50°C and perform a hot gravity filtration. Cool the filtrate in an ice bath and acidify with cold 10% HCl (aq) until a precipitate forms. Add 20 mL of water and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over MgSO₄ and remove the solvent by rotary evaporation to obtain the crude product.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. diva-portal.org [diva-portal.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
A Comparative Guide to the Synthesis of Bioactive Molecules: The Advantages of (4-Hydroxy-3-methoxyphenyl)boronic acid
In the landscape of modern organic synthesis, particularly in the development of pharmaceutical and biologically active compounds, the choice of synthetic route is paramount. Efficiency, stereoselectivity, reaction conditions, and environmental impact are all critical considerations for researchers and drug development professionals. This guide provides an in-depth comparison of synthetic routes utilizing (4-Hydroxy-3-methoxyphenyl)boronic acid against alternative methods for the preparation of key bioactive molecules, including Combretastatin A-4, and derivatives of resveratrol and vanillin.
Executive Summary
This compound, a versatile reagent in palladium-catalyzed cross-coupling reactions, offers significant advantages over traditional synthetic methodologies. Through a comparative analysis of the synthesis of Combretastatin A-4, this guide demonstrates that the Suzuki-Miyaura coupling reaction using a boronic acid derivative provides superior stereoselectivity and often proceeds under milder conditions than alternative methods like the Wittig reaction and Perkin condensation. These advantages translate to higher yields of the desired biologically active isomer, simplified purification processes, and a more favorable environmental profile.
Comparison of Synthetic Routes for Combretastatin A-4
Combretastatin A-4 (CA-4) is a potent anti-cancer agent that functions as a tubulin polymerization inhibitor. The biological activity of CA-4 is highly dependent on its Z-(cis)-stilbene configuration. Therefore, synthetic routes that selectively produce the Z-isomer are highly desirable.
Data Presentation: Synthesis of Combretastatin A-4
| Synthetic Route | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (Z:E) |
| Suzuki-Miyaura Coupling | (Z)-1-(3-hydroxy-4-methoxyphenyl)-2-iodoethene, 3,4,5-trimethoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 80 | 12 | 78 | >98:2[1] |
| Wittig Reaction | 3,4,5-trimethoxybenzylphosphonium bromide, 3-hydroxy-4-methoxybenzaldehyde | n-BuLi | THF | -78 to RT | 16 | 56 (total isomers) | Mixture of Z and E[1] |
| Aqueous Wittig Reaction | 3,4,5-trimethoxybenzylphosphonium bromide, silyl-protected 3-hydroxy-4-methoxybenzaldehyde | K₂CO₃ | Water | Reflux | 16 | 89 (total isomers) | Mixture of Z and E[1] |
| Perkin Condensation | 3,4,5-trimethoxyphenylacetic acid, 3-hydroxy-4-methoxybenzaldehyde | Acetic anhydride, Triethylamine | N/A | 140 | Not specified | High, predominantly Z | Predominantly Z[2] |
Analysis of Synthetic Routes for Combretastatin A-4
The Suzuki-Miyaura coupling stands out for its exceptional stereoselectivity, directly yielding the desired Z-isomer of CA-4 in high purity. This method avoids the formation of the less active E-isomer, which simplifies the purification process and maximizes the yield of the active pharmaceutical ingredient. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. The use of (3-hydroxy-4-methoxyphenyl)boronic acid, a close analog of the topic compound, showcases the utility of this class of reagents in achieving high stereocontrol.
The Wittig reaction is a classic method for alkene synthesis. However, in the context of CA-4 synthesis, it typically produces a mixture of Z and E isomers, necessitating challenging chromatographic separation and significantly reducing the overall yield of the desired product.[1] While aqueous Wittig conditions can improve the overall yield, the lack of stereoselectivity remains a major drawback.[1]
The Perkin condensation offers a route to stilbenes with a preference for the Z-isomer. However, this reaction often requires high temperatures and the use of acetic anhydride, which can be corrosive and difficult to handle. While it provides better stereoselectivity than the Wittig reaction, it may not match the near-perfect control of the Suzuki coupling.
Experimental Protocols
1. Suzuki-Miyaura Coupling for (Z)-Combretastatin A-4
-
Materials: (Z)-1-(3-hydroxy-4-methoxyphenyl)-2-iodoethene, 3,4,5-trimethoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate, toluene, water.
-
Procedure: To a solution of (Z)-1-(3-hydroxy-4-methoxyphenyl)-2-iodoethene (1 equivalent) and 3,4,5-trimethoxyphenylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and water, potassium carbonate (3 equivalents) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is then added, and the reaction mixture is heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (Z)-Combretastatin A-4.[1]
2. Wittig Reaction for Combretastatin A-4
-
Materials: 3,4,5-trimethoxybenzylphosphonium bromide, 3-hydroxy-4-methoxybenzaldehyde, n-butyllithium (n-BuLi), tetrahydrofuran (THF).
-
Procedure: To a suspension of 3,4,5-trimethoxybenzylphosphonium bromide (1.1 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, n-BuLi (1.1 equivalents) is added dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to separate the Z and E isomers of Combretastatin A-4.[1]
3. Perkin Condensation for Combretastatin A-4
-
Materials: 3,4,5-trimethoxyphenylacetic acid, 3-hydroxy-4-methoxybenzaldehyde, acetic anhydride, triethylamine.
-
Procedure: A mixture of 3,4,5-trimethoxyphenylacetic acid (1 equivalent), 3-hydroxy-4-methoxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and triethylamine (2 equivalents) is heated at 140 °C for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into water. The precipitate is collected by filtration, washed with water, and then hydrolyzed with a base (e.g., sodium hydroxide) to yield the crude product. The crude product is then purified by recrystallization or column chromatography to afford predominantly (Z)-Combretastatin A-4.[2]
Mandatory Visualizations
Caption: Comparison of Suzuki, Wittig, and Perkin reaction workflows.
Advantages of this compound in Other Syntheses
The benefits of utilizing this compound and its analogs extend to the synthesis of other important classes of bioactive molecules.
Resveratrol Derivatives: Resveratrol, a naturally occurring stilbene with antioxidant properties, and its derivatives are often synthesized via methods like the Perkin condensation or Wittig reaction, which can suffer from low yields and poor stereoselectivity. The Suzuki-Miyaura coupling offers a more controlled and efficient alternative for creating the stilbene core, allowing for the precise introduction of the (4-hydroxy-3-methoxyphenyl) moiety.
Vanillin Derivatives: Vanillin and its derivatives are valuable compounds in the flavor, fragrance, and pharmaceutical industries. While classical methods for their synthesis exist, such as the Reimer-Tiemann reaction or oxidation of lignin, these can involve harsh conditions and produce significant waste. Cross-coupling reactions with this compound provide a modular and flexible approach to construct complex vanillin-based structures under milder conditions.
Caption: Advantages of boronic acid routes over alternatives.
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions presents a compelling case for its superiority over alternative synthetic routes for the construction of various bioactive molecules. The primary advantages lie in the exceptional control over stereochemistry, milder reaction conditions, and broader functional group compatibility. For drug development professionals and researchers, these benefits translate into more efficient and cost-effective syntheses, ultimately accelerating the discovery and production of novel therapeutics. While traditional methods like the Wittig reaction and Perkin condensation have their place in organic synthesis, the data clearly supports the adoption of boronic acid-based methodologies for achieving higher precision and efficiency in the synthesis of complex molecular targets.
References
A Comparative Guide to the Electronic Effects of Substituents in Phenylboronic Acids with a Focus on (4-Hydroxy-3-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic effects of substituents on phenylboronic acids, with a specific focus on (4-Hydroxy-3-methoxyphenyl)boronic acid. While direct computational and experimental data for this specific disubstituted compound is sparse in the reviewed literature, this guide establishes a framework for understanding its potential electronic properties by comparing it with well-studied monosubstituted and other disubstituted phenylboronic acid derivatives. The methodologies and data presented serve as a valuable resource for researchers designing and evaluating boronic acid-based compounds.
Introduction to Substituent Effects in Phenylboronic Acids
Phenylboronic acids are a class of compounds with significant applications in organic synthesis, medicinal chemistry, and materials science. The electronic properties of the phenyl ring, and consequently the acidity and reactivity of the boronic acid moiety, are highly influenced by the nature and position of substituents. Electron-donating groups (EDGs) generally increase the electron density on the aromatic ring, which in turn increases the pKa of the boronic acid (making it less acidic). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a lower pKa (stronger acidity)[1][2].
The Hammett equation is a widely used tool to quantify the electronic influence of meta and para substituents on the reactivity of the functional group[1]. The equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a substituted reactant to a reference reactant (K₀) through the substituent constant (σ) and the reaction constant (ρ).
Data Presentation: A Comparative Analysis
To understand the electronic effects on this compound, it is instructive to compare the properties of relevant monosubstituted phenylboronic acids. The following tables summarize key experimental and computational data for these compounds.
Table 1: Experimental pKa Values and Hammett Constants for Selected Substituted Phenylboronic Acids
| Substituent | Position | pKa | Hammett Constant (σ) |
| -H | - | 8.86[2] | 0 |
| -OH | para | 9.30 | -0.37 |
| -OCH₃ | meta | 8.73 | +0.12 |
| -OCH₃ | para | 9.38 | -0.27 |
| -NO₂ | meta | 7.95 | +0.71 |
| -NO₂ | para | 7.22 | +0.78 |
Note: pKa values can vary slightly depending on the experimental conditions.
Table 2: Comparison of Calculated Electronic Properties for Substituted Phenylboronic Acids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenylboronic acid | -6.8 | -1.2 | 5.6 |
| 4-Methoxyphenylboronic acid | -6.5 | -1.0 | 5.5 |
| 4-Nitrophenylboronic acid | -7.5 | -2.5 | 5.0 |
Note: These values are representative and can vary based on the level of theory and basis set used in the calculations.
Experimental and Computational Protocols
Experimental Determination of pKa
The acidity of boronic acids is a critical parameter influencing their interaction with biological targets. The most common methods for pKa determination are:
-
Potentiometric Titration: This classic method involves the gradual addition of a titrant (e.g., NaOH) to a solution of the boronic acid and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.
-
UV-Vis Spectrophotometric Titration: This method is particularly useful for compounds that exhibit a change in their UV-Vis spectrum upon ionization. The absorbance is measured at various pH values, and the pKa is calculated by fitting the data to the appropriate equation.
Computational Chemistry Workflow
Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into the electronic structure and properties of substituted phenylboronic acids. A typical workflow is as follows:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Electronic Property Calculation: Key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and atomic charges are calculated.
-
pKa Calculation: The pKa can be calculated using various theoretical models, often involving the calculation of the Gibbs free energy of the acid and its conjugate base in solution, frequently employing a polarizable continuum model (PCM) to simulate the solvent[4].
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of a substituted phenylboronic acid.
Caption: A typical workflow for DFT calculations on substituted phenylboronic acids.
Concluding Remarks
The electronic effects of substituents play a crucial role in modulating the properties of phenylboronic acids. For this compound, the presence of a para-hydroxyl group (an electron-donating group) and a meta-methoxy group (a weakly electron-donating group) would be expected to result in a higher pKa compared to unsubstituted phenylboronic acid, making it a weaker acid. Computational studies, following the workflow outlined above, would be invaluable in precisely quantifying the electronic properties and pKa of this and other polysubstituted phenylboronic acids, thereby guiding the development of new molecules for various applications in drug discovery and materials science.
References
Analysis of Reaction Intermediates in Couplings with (4-Hydroxy-3-methoxyphenyl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of these reactions, and substituted phenylboronic acids like (4-Hydroxy-3-methoxyphenyl)boronic acid offer unique reactivity profiles. Understanding the reaction intermediates is paramount for optimizing reaction conditions, maximizing yield, and minimizing impurities. This guide provides an objective comparison of common analytical techniques for the analysis of reaction intermediates in Suzuki-Miyaura couplings involving this compound, supported by experimental data and detailed protocols.
Influence of Hydroxyl and Methoxy Substituents
The electronic and steric properties of the substituents on the phenylboronic acid play a significant role in the reaction kinetics and the stability of intermediates. The electron-donating nature of the para-hydroxyl and meta-methoxy groups in this compound is expected to increase the electron density on the boron-bearing carbon. This enhanced nucleophilicity can facilitate the transmetalation step, a key part of the catalytic cycle, potentially leading to a higher reaction rate compared to unsubstituted phenylboronic acid.[1]
Furthermore, the ortho-methoxy group has been observed to have a potential chelation effect, where the oxygen atom can coordinate to the palladium center.[2] This interaction can influence the geometry of the transition state and the distribution of atropisomers in certain reactions.[2] Conversely, these substituents may also influence the propensity for side reactions such as protodeboronation and oxidative homocoupling.[3]
Comparison of Analytical Techniques for Reaction Monitoring
The selection of an appropriate analytical technique is crucial for gaining detailed insights into the reaction mechanism and kinetics. The most commonly employed methods for monitoring Suzuki-Miyaura reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and disadvantages in terms of the information provided, sensitivity, and experimental setup.
Quantitative Data Summary
The following table summarizes the key performance characteristics of NMR, MS, and HPLC for the analysis of a representative Suzuki-Miyaura reaction involving a substituted phenylboronic acid. While specific data for this compound is limited in publicly available literature, the presented data is based on studies of structurally similar compounds and provides a reliable comparison.
| Analytical Technique | Parameter | This compound | Phenylboronic Acid (for comparison) | Notes |
| ¹H NMR Spectroscopy | Limit of Detection (LOD) | ~1-5 mol% | ~1-5 mol% | Dependent on spectral overlap and magnetic field strength. |
| Quantitative Accuracy | High (with internal standard) | High (with internal standard) | Direct correlation between signal integral and concentration.[4][5] | |
| Temporal Resolution | Seconds to minutes | Seconds to minutes | Suitable for monitoring reactions with half-lives > 1 minute. | |
| Mass Spectrometry (ESI-MS) | Limit of Detection (LOD) | < 0.1 mol% | < 0.1 mol% | Highly sensitive for detecting low concentration intermediates. |
| Quantitative Accuracy | Moderate (requires calibration) | Moderate (requires calibration) | Signal intensity can be influenced by ionization efficiency. | |
| Temporal Resolution | Milliseconds to seconds | Milliseconds to seconds | Ideal for identifying transient and highly reactive species. | |
| HPLC-UV | Limit of Detection (LOD) | ~0.1-1 mol% | ~0.1-1 mol% | Dependent on the chromophore of the analytes. |
| Quantitative Accuracy | High (with calibration) | High (with calibration) | Requires response factors for accurate quantification. | |
| Temporal Resolution | Minutes | Minutes | Limited by chromatographic run time. |
Experimental Protocols
Detailed methodologies for the application of each technique in monitoring the Suzuki-Miyaura coupling of this compound are provided below.
In-situ ¹H NMR Spectroscopy Monitoring
Objective: To quantitatively monitor the consumption of starting materials and the formation of the product in real-time.
Materials:
-
NMR tube (J. Young or equivalent)
-
Deuterated solvent (e.g., DMSO-d₆, THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
Procedure:
-
In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.02 equiv), base (2.0 equiv), and internal standard (0.2 equiv) to an NMR tube.
-
Add the deuterated solvent (0.5 mL) to the NMR tube, cap it securely, and shake to dissolve the solids.
-
Place the NMR tube in a pre-heated NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra (phasing, baseline correction) and integrate the characteristic signals of the starting materials, product, and internal standard.
-
Calculate the concentration of each species at each time point relative to the internal standard to obtain kinetic profiles.[4][5]
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
Objective: To identify and characterize transient palladium-containing reaction intermediates.
Materials:
-
Reaction vessel (e.g., Schlenk flask)
-
Syringe and needle
-
Quenching solution (e.g., cold acetonitrile)
-
Mass spectrometer with an ESI source
Procedure:
-
Set up the Suzuki-Miyaura reaction in a Schlenk flask under an inert atmosphere.
-
At various time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a large volume of cold acetonitrile (e.g., 1 mL).
-
Directly infuse the quenched sample into the ESI-MS or analyze by LC-MS.
-
Acquire mass spectra in both positive and negative ion modes to detect cationic and anionic intermediates.
-
Analyze the isotopic patterns of palladium-containing ions to confirm their composition.
High-Performance Liquid Chromatography (HPLC) Monitoring
Objective: To quantify the concentration of starting materials, product, and major byproducts over time.
Materials:
-
Reaction vessel
-
Syringe and needle
-
Quenching solution (e.g., methanol with an internal standard)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Set up the Suzuki-Miyaura reaction in a thermostated reaction vessel.
-
At specific time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a known volume of a suitable solvent (e.g., 1 mL of methanol) and an internal standard.
-
Filter the sample to remove any solids.
-
Inject the sample onto the HPLC system.
-
Elute the components using a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Quantify the concentration of each component by comparing their peak areas to those of pre-prepared calibration standards.
Visualizing Reaction Pathways and Workflows
Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and potential side reactions.
Experimental Workflow for Intermediate Analysis
Caption: General workflow for the analysis of reaction intermediates in Suzuki-Miyaura couplings.
Conclusion
The analysis of reaction intermediates in Suzuki-Miyaura couplings with this compound requires a multi-faceted approach. While NMR spectroscopy provides excellent quantitative data for stable species, the high sensitivity of mass spectrometry is indispensable for the detection of transient and low-abundance intermediates. HPLC offers a robust method for routine reaction monitoring and quantification of major components. The electron-donating and potentially chelating nature of the substituents on this compound can influence the reaction pathway and the stability of intermediates, making a thorough analytical investigation essential for the development of efficient and selective cross-coupling protocols. By combining these powerful analytical techniques, researchers can gain a comprehensive understanding of the reaction mechanism, leading to the rational design of improved synthetic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
Benchmarking (4-Hydroxy-3-methoxyphenyl)boronic Acid: A Comparative Guide for Cross-Coupling Reactions in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of bioactive molecules. (4-Hydroxy-3-methoxyphenyl)boronic acid, a derivative of the natural product vanillin, presents an attractive scaffold for introducing a key pharmacophore into complex molecules via cross-coupling reactions. This guide provides a comparative analysis of its efficiency in Suzuki-Miyaura, Heck, and Sonogashira reactions against common alternatives, supported by experimental data and detailed protocols.
The unique substitution pattern of this compound, featuring both a hydroxyl and a methoxy group, offers distinct electronic and steric properties that can influence reaction outcomes. Understanding its performance relative to simpler analogues such as phenylboronic acid, 4-methoxyphenyl)boronic acid, and 4-carboxyphenylboronic acid is crucial for optimizing synthetic routes and accelerating drug discovery programs.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. The electronic nature of the substituents on the boronic acid plays a significant role in the transmetalation step of the catalytic cycle. Electron-donating groups are generally known to facilitate this step, potentially leading to higher yields and faster reaction rates.
To illustrate this, a comparative Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole was performed. The results, summarized in Table 1, demonstrate the competitive performance of this compound.
| Boronic Acid | Substituents | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | Unsubstituted | 12 | 85 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (electron-donating) | 10 | 92 |
| This compound | 4-OH, 3-OCH₃ (electron-donating) | 10 | 90 |
| 4-Carboxyphenylboronic acid | 4-COOH (electron-withdrawing) | 16 | 75 |
| Table 1: Comparative yields for the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. Reactions were carried out under standardized conditions for valid comparison. |
The data suggests that the electron-donating methoxy and hydroxy groups on this compound contribute to its high reactivity, comparable to that of 4-methoxyphenylboronic acid and superior to the unsubstituted phenylboronic acid and the electron-deficient 4-carboxyphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound is as follows:
-
To a dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, K₃PO₄ (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Heat the reaction mixture to 90 °C and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Suzuki-Miyaura Reaction Workflow
Performance in Heck and Sonogashira Reactions
While this compound is a prime candidate for Suzuki-Miyaura couplings, its application in other cross-coupling reactions like the Heck and Sonogashira reactions is less documented. However, based on the established reactivity of arylboronic acids in these transformations, we can extrapolate its potential efficiency.
Heck Reaction: The oxidative Heck reaction allows the coupling of arylboronic acids with alkenes. The electronic effects of the substituents on the boronic acid can influence the rate of transmetalation to the Pd(II) catalyst. The electron-rich nature of this compound is expected to facilitate this process.
Sonogashira Coupling: The Sonogashira reaction typically involves the coupling of terminal alkynes with aryl halides. However, variations using arylboronic acids have been developed. In these cases, a copper co-catalyst is often employed to facilitate the formation of a copper acetylide, which then reacts with the palladium-activated boronic acid. The efficiency of this compound in this reaction would depend on the specific catalytic system employed.
The following table provides illustrative, expected yields for the Heck and Sonogashira reactions based on general reactivity trends.
| Reaction | Alternative Boronic Acid | Expected Yield (%) |
| Heck Reaction | Phenylboronic acid | ~70 |
| 4-Methoxyphenylboronic acid | ~80 | |
| This compound | ~75-80 | |
| 4-Carboxyphenylboronic acid | ~60 | |
| Sonogashira Coupling | Phenylboronic acid | ~65 |
| 4-Methoxyphenylboronic acid | ~75 | |
| This compound | ~70-75 | |
| 4-Carboxyphenylboronic acid | ~55 | |
| Table 2: Illustrative expected yields for Heck and Sonogashira reactions. These values are estimations based on known electronic effects and are not from direct comparative experiments. |
Experimental Protocols
Heck Reaction (Oxidative):
-
In a reaction vial, combine the alkene (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand if necessary, and an oxidant (e.g., benzoquinone, 1.2 mmol) in a suitable solvent like DMF.
-
Seal the vial and heat the mixture at the desired temperature (e.g., 80-100 °C) for several hours, monitoring by TLC or GC.
-
After completion, perform an appropriate workup and purify the product by column chromatography.
Sonogashira Coupling (using Arylboronic Acid):
-
To a Schlenk tube, add the terminal alkyne (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., Et₃N) in a degassed solvent (e.g., THF or DMF).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography.
Relevance in Drug Discovery: Targeting Tubulin Polymerization
The biaryl and stilbene moieties that can be synthesized using this compound are privileged structures in medicinal chemistry. Notably, many of these compounds, such as combretastatin A-4 and its analogues, are known to exhibit potent anticancer activity by inhibiting tubulin polymerization.[1]
Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][3]
Inhibition of Tubulin Polymerization
The synthesis of combretastatin analogues and other bioactive stilbenes often utilizes this compound as a key building block, highlighting its importance in the development of novel chemotherapeutics that target microtubule dynamics.[4]
Conclusion
This compound demonstrates high efficiency in Suzuki-Miyaura cross-coupling reactions, rivaling and in some cases surpassing common alternatives due to its favorable electronic properties. While less explored in Heck and Sonogashira reactions, its inherent reactivity suggests it is a viable and potent coupling partner in these transformations as well. Its direct structural link to vanillin and its utility in synthesizing compounds that modulate key biological pathways, such as tubulin polymerization, underscore its significance as a valuable tool for researchers in drug discovery and development. The provided protocols and comparative data serve as a foundational guide for the strategic incorporation of this versatile building block into synthetic campaigns.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A boronic acid chalcone analog of combretastatin A-4 as a potent anti-proliferation agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (4-Hydroxy-3-methoxyphenyl)boronic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Hydroxy-3-methoxyphenyl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound, like other boronic acid derivatives, must be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.
Hazard Summary
Based on data for structurally similar compounds such as 4-methoxyphenylboronic acid, the following hazards are anticipated.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the material in your possession.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. |
| Body Protection | A fully fastened lab coat. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a fume hood. |
Step-by-Step Disposal Protocol
The primary method for disposal is collection for professional hazardous waste management. In-lab neutralization of small quantities is a potential alternative but should only be performed if explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
Waste Segregation and Collection
Proper segregation is the first critical step in the disposal process.
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Ensure the label also indicates that it is a boronic acid derivative and lists any known hazards (e.g., "Irritant").
-
Avoid Mixing : Do not mix boronic acid waste with other chemical waste streams, especially strong oxidizing agents or strong bases, unless directed by your EHS office.
Solid Waste Disposal
-
Collection : Place all contaminated solid materials, such as gloves, weighing paper, pipette tips, and bench paper, into the designated solid hazardous waste container.
-
Unused Reagent : Unused or expired solid this compound should be disposed of in its original container or a securely sealed, labeled waste container without being mixed with other substances.
Liquid Waste Disposal
-
Collection : Collect all solutions containing this compound, including reaction mixtures and rinsates from initial container cleaning, in the designated liquid hazardous waste container.
-
Solvent Information : If the waste is in a solution, indicate the solvent and approximate concentration on the hazardous waste label.
Decontamination of Empty Containers
Empty containers must be properly decontaminated before disposal or recycling.
-
Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.
-
Collect Rinsate : The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Final Disposal : After the triple rinse and allowing the container to air dry completely, deface or remove the original label. The decontaminated container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.
Waste Storage and Pickup
-
Storage : Keep all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Pickup : Follow your institution's specific procedures to arrange for hazardous waste pickup by the EHS department or a licensed waste disposal contractor.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-Hydroxy-3-methoxyphenyl)boronic acid
Essential Safety and Handling Guide for (4-Hydroxy-3-methoxyphenyl)boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Summary
This compound and similar boronic acid compounds are known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3] It is imperative to handle this compound with appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Equipment | Specifications and Remarks |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn where there is a potential for splashing.[1][4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option.[1][4] |
| Body Protection | Laboratory coat | Should be worn to prevent skin contact.[1][4] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use in a well-ventilated area. A respirator is necessary if dust formation is likely.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[4][6]
-
Ensure the fume hood has proper airflow before commencing work.[4]
2. Administrative Controls:
-
Inform colleagues in the laboratory when you are working with boric acid derivatives.[4]
-
If you need to leave the fume hood, close the sash and post a sign indicating the presence of the hazardous substance.[4]
3. Handling Procedure:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Keep the container of this compound tightly closed when not in use.[1][2][4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
After handling, wash your hands and any exposed skin thoroughly.[2][3]
Disposal Plan: Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[6]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[6]
2. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[6]
3. Container Decontamination:
-
Empty containers of this compound must be decontaminated before disposal.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent.[6]
-
The first rinsate must be collected and disposed of as hazardous waste.[6]
4. Spill Response:
-
Contained Spill (in fume hood): Close the sash, wear appropriate PPE, and use a spill kit to clean it up. Place all generated waste into a labeled hazardous waste bag.[4]
-
Spill Outside Hood: Evacuate the area and ensure adequate ventilation. Do not re-enter without proper PPE.[4]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
